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  • Product: 2-Ethyl-2-hydroxycyclohexan-1-one
  • CAS: 60277-93-2

Core Science & Biosynthesis

Foundational

2-ethyl-2-hydroxycyclohexan-1-one physical properties and boiling point

An In-Depth Technical Guide to 2-Ethyl-2-hydroxycyclohexan-1-one Abstract This technical guide provides a comprehensive overview of 2-ethyl-2-hydroxycyclohexan-1-one (CAS No. 60277-93-2), a substituted α-hydroxy ketone.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Ethyl-2-hydroxycyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of 2-ethyl-2-hydroxycyclohexan-1-one (CAS No. 60277-93-2), a substituted α-hydroxy ketone. Due to a scarcity of published experimental data for this specific molecule, this document synthesizes information from computational predictions and the known properties of structurally analogous compounds. We will explore its chemical structure, predicted physicochemical properties, plausible synthetic routes, and expected analytical signatures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a detailed understanding of this compound's characteristics for research and development purposes.

Introduction and Chemical Identity

2-Ethyl-2-hydroxycyclohexan-1-one belongs to the class of α-hydroxy ketones (or acyloins), which are characterized by a hydroxyl group adjacent to a ketone. This structural motif is a valuable synthon in organic chemistry and is present in various natural products. The molecule features a six-membered cyclohexanone ring substituted at the C2 position with both an ethyl group and a hydroxyl group, creating a tertiary alcohol.

The formal IUPAC name is 2-ethyl-2-hydroxycyclohexan-1-one.[1] Its chemical formula is C8H14O2, with a molecular weight of 142.20 g/mol .[1][2]

Physicochemical Properties

Direct experimental data for 2-ethyl-2-hydroxycyclohexan-1-one is not extensively reported in the literature. However, we can predict its properties with a high degree of confidence by extrapolating from related compounds such as 2-ethylcyclohexanone and 2-hydroxycyclohexanone.

Predicted Physical Data

The properties listed below are a combination of computationally predicted values and estimations based on trends observed in analogous molecules. The presence of the hydroxyl group is expected to significantly influence properties like boiling point and solubility due to its ability to participate in hydrogen bonding.

PropertyPredicted/Estimated ValueRationale & Comparative Data
Molecular Formula C8H14O2-
Molecular Weight 142.20 g/mol Confirmed by chemical formula.[1][2]
Physical Form Colorless to pale yellow liquidBased on vendor information and typical appearance of similar ketones.[2]
Boiling Point > 200 °C (at 760 mmHg)Estimation Basis: 2-Ethylcyclohexanone boils at ~185 °C.[3][4] The addition of a hydroxyl group introduces strong intermolecular hydrogen bonding, which significantly increases the energy required for vaporization. For comparison, 2-hydroxycyclohexanone has a predicted boiling point of 226.3 °C.[5] The ethyl group in the target molecule adds to the molecular weight, suggesting a boiling point in this higher range.
Melting Point Not availableLikely low, as it exists as a liquid at room temperature.[2]
Density ~1.0 - 1.1 g/cm³Estimation Basis: 2-Ethylcyclohexanone has a density of ~0.9 g/cm³.[3] The addition of an oxygen atom will increase the density.
Water Solubility Moderately solubleEstimation Basis: The ketone and hydroxyl groups can form hydrogen bonds with water, conferring some solubility. However, the C8 hydrocarbon backbone will limit this. It is expected to be more soluble than 2-ethylcyclohexanone but may be less soluble than smaller α-hydroxy ketones.
XLogP3 0.9Computationally predicted octanol-water partition coefficient, indicating moderate lipophilicity.[1]

Synthesis and Reactivity

Proposed Synthetic Pathway: Grignard Reaction

A robust and logical method for the synthesis of this tertiary alcohol is the nucleophilic addition of an ethyl Grignard reagent to 1,2-cyclohexanedione.

Reaction: 1,2-Cyclohexanedione + Ethylmagnesium Bromide → 2-Ethyl-2-hydroxycyclohexan-1-one

Causality of Experimental Choices:

  • Starting Material: 1,2-Cyclohexanedione provides the required cyclohexanone backbone with an electrophilic carbonyl carbon at the C2 position, perfectly primed for the addition reaction.

  • Reagent: Ethylmagnesium bromide (EtMgBr) is a common and effective Grignard reagent that serves as a potent ethyl anion (Et-) nucleophile.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Grignard reagents react violently with protic solvents like water or alcohols. These aprotic ethers stabilize the Grignard reagent complex.

  • Work-up: A mild acidic work-up (e.g., with aqueous ammonium chloride, NH4Cl) is used to protonate the intermediate alkoxide to form the final hydroxyl group and to quench any unreacted Grignard reagent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis.

G cluster_reagents Reagents & Conditions cluster_reaction Reaction Pathway reagent1 1. EtMgBr in dry Ether/THF start 1,2-Cyclohexanedione reagent2 2. Aq. NH4Cl (Work-up) intermediate Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Addition product 2-Ethyl-2-hydroxycyclohexan-1-one intermediate->product Protonation

Caption: Proposed synthesis of 2-ethyl-2-hydroxycyclohexan-1-one.

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory safety protocols.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the dropping funnel, place a solution of 1,2-cyclohexanedione (1.0 eq) dissolved in anhydrous diethyl ether (2 mL per mmol of dione).

  • Grignard Addition: To the reaction flask, add a solution of ethylmagnesium bromide (1.1 eq, typically 1.0 M in THF or ether). Begin dropwise addition of the 1,2-cyclohexanedione solution to the stirred Grignard reagent at 0 °C (ice bath).

    • Expertise Note: The reaction is exothermic. Slow, controlled addition is crucial to prevent side reactions. Adding the dione to the Grignard reagent (inverse addition) can help minimize the formation of the 1,2-diol by-product.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Analytical Characterization (Predicted)

The structure of 2-ethyl-2-hydroxycyclohexan-1-one can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band is expected around 1715-1725 cm⁻¹.[6] The position is typical for a six-membered ring ketone.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -OH Proton: A broad singlet, typically between δ 2.0-4.0 ppm, which is exchangeable with D₂O.

    • Cyclohexane Protons: A complex series of multiplets between δ 1.5-2.5 ppm. Protons on the carbon alpha to the ketone (C6) will be the most deshielded.[6]

    • Ethyl Group Protons (-CH₂-): A quartet around δ 1.5-1.8 ppm.

    • Ethyl Group Protons (-CH₃): A triplet around δ 0.9-1.1 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal far downfield, expected > 200 ppm.[6]

    • Alcohol Carbon (C-OH): A signal in the range of δ 70-85 ppm.

    • Ethyl and Cyclohexane Carbons: Signals in the aliphatic region (δ 10-50 ppm).

Safety and Handling

Based on GHS classifications from suppliers, 2-ethyl-2-hydroxycyclohexan-1-one is considered an irritant.[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

While specific experimental data for 2-ethyl-2-hydroxycyclohexan-1-one remains limited, a robust profile of the compound can be constructed through the analysis of its structure and comparison with well-characterized analogs. It is a tertiary α-hydroxy ketone, predictably a high-boiling liquid, which can be reliably synthesized via the Grignard addition of an ethyl nucleophile to 1,2-cyclohexanedione. Its chemical properties make it a potentially interesting building block for further synthetic transformations in pharmaceutical and materials science applications.

References

  • The Good Scents Company. 2-ethyl cyclohexanone, 4423-94-3. Available at: [Link]

  • ChemBK. Cyclohexanone, 2-hydroxy-, dimer. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Ethyl-2-hydroxycyclohexan-1-one. Available at: [Link]

  • LookChem. 2-Hydroxycyclohexan-1-one. Available at: [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. Available at: [Link]

Sources

Exploratory

Synthesis and Mechanistic Pathways of 2-Ethyl-2-hydroxycyclohexan-1-one: A Technical Guide

Executive Summary The synthesis of highly substituted α-hydroxy ketones (acyloins) is a critical operation in natural product synthesis and drug development. Specifically, 2-ethyl-2-hydroxycyclohexan-1-one presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted α-hydroxy ketones (acyloins) is a critical operation in natural product synthesis and drug development. Specifically, 2-ethyl-2-hydroxycyclohexan-1-one presents a unique synthetic challenge due to the presence of a tertiary stereocenter adjacent to a carbonyl group. Direct alkylation or hydroxylation often suffers from poor regioselectivity, over-reaction, or competitive elimination.

As a Senior Application Scientist, I have structured this whitepaper to evaluate three distinct, field-proven mechanistic pathways for the formation of 2-ethyl-2-hydroxycyclohexan-1-one. Each pathway is deconstructed to highlight the causality behind the experimental design, ensuring that researchers can select the optimal route based on atom economy, regiocontrol, and available infrastructure.

Mechanistic Pathway 1: Regiocontrolled Grignard Addition via Monoketalization

Theory & Causality

The most classical and highly regioselective approach involves the nucleophilic addition of an ethyl group to 1,2-cyclohexanedione. However, 1,2-cyclohexanedione exists predominantly in its enol form (2-hydroxycyclohex-2-en-1-one). Direct addition of ethylmagnesium bromide (EtMgBr) would simply result in an acid-base quench, destroying the organometallic reagent.

To bypass this, a symmetry-breaking mono-protection step is required[1]. By reacting the diketone with ethylene glycol or 2-mercaptoethanol under Dean-Stark conditions, a mono-ketal (e.g., a spiro-dioxolane or oxathiolane) is formed. This masks one carbonyl, allowing the Grignard reagent to cleanly attack the remaining electrophilic center[2]. Subsequent acidic deprotection yields the target α-hydroxy ketone.

GrignardRoute A 1,2-Cyclohexanedione B Mono-protection (Ethylene glycol, H+) A->B C Mono-ketal Intermediate B->C -H2O D Nucleophilic Addition (EtMgBr, THF, -78°C) C->D E Alkoxide Intermediate D->E C-C Bond Formation F Deprotection & Workup (Aqueous HCl) E->F G 2-Ethyl-2-hydroxycyclohexan-1-one F->G Ketal Hydrolysis

Fig 1. Logical workflow of the monoketalization and Grignard addition pathway.
Self-Validating Protocol
  • Mono-protection : Suspend 1,2-cyclohexanedione (1.0 eq) and ethylene glycol (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark trap. Validation: The reaction is complete when the stoichiometric volume of water is collected in the trap.

  • Grignard Addition : Cool the purified mono-ketal in anhydrous THF to -78 °C. Dropwise add EtMgBr (1.2 eq). Causality: The cryogenic temperature suppresses any residual enolization of the ketal's α-protons, strictly favoring nucleophilic attack. Validation: A mild exotherm upon addition indicates active Grignard insertion.

  • Quench and Deprotection : Quench with cold saturated aqueous NH₄Cl. Validation: The cessation of gas evolution and dissolution of magnesium salts confirms the consumption of the organometallic species. To deprotect, stir the organic layer with 1M HCl at room temperature.

  • Cautionary Note : Avoid strong heating during acidic workup. β-hydroxy ketones are highly susceptible to acid-catalyzed dehydration, which would irreversibly yield the unwanted 2-ethylcyclohex-2-en-1-one[3].

Mechanistic Pathway 2: Thermodynamic Rubottom Oxidation

Theory & Causality

When starting from the readily available 2-ethylcyclohexanone[4], the challenge shifts from alkylation to regioselective α-hydroxylation. 2-Ethylcyclohexanone possesses two distinct α-positions (C2 and C6). To install the hydroxyl group at the C2 position (forming the tertiary alcohol), the enolization must be driven by thermodynamic control .

Using a base like Potassium Hydride (KH) with a slight excess of the ketone allows the enolates to equilibrate, favoring the more substituted, thermodynamically stable C2-enolate. Trapping this with Trimethylsilyl chloride (TMSCl) yields the fully substituted silyl enol ether. Subsequent oxidation with m-chloroperoxybenzoic acid (mCPBA) forms a siloxy epoxide, which undergoes acid-catalyzed ring opening to the target acyloin.

Self-Validating Protocol
  • Thermodynamic Enolization : To a suspension of KH (1.1 eq) in THF at 25 °C, add 2-ethylcyclohexanone (1.0 eq) and TMSCl (1.2 eq). Allow to stir for 12 hours. Causality: Room temperature and the presence of unreacted ketone allow the kinetic C6-enolate to equilibrate to the thermodynamic C2-enolate before TMS trapping.

  • Epoxidation : Isolate the silyl enol ether and dissolve in dichloromethane (DCM). Cool to 0 °C and add mCPBA (1.1 eq). Validation: This step is visually self-validating. As the epoxidation proceeds, the byproduct m-chlorobenzoic acid (which is insoluble in cold DCM) precipitates as a dense white solid, acting as a real-time stoichiometric indicator of reaction progress.

  • Hydrolysis : Filter the suspension, concentrate the filtrate, and treat with 1M HCl in THF to cleave the TMS group and open the epoxide, yielding 2-ethyl-2-hydroxycyclohexan-1-one.

Mechanistic Pathway 3: Osmium(0)-Catalyzed Transfer Hydrogenation

Theory & Causality

For environments prioritizing green chemistry and atom economy, recent advancements in transition-metal catalysis offer a brilliant alternative. Researchers have demonstrated the Osmium(0)-catalyzed C–C coupling of ethylene gas directly with 2-hydroxycyclohexanone[5].

This mechanism bypasses stoichiometric oxidants or organometallics. The Os(0) catalyst coordinates to the ketol, followed by the insertion of ethylene to form a transient oxa-osmacyclopentane intermediate. Reductive cleavage via hydrogen transfer from the secondary alcohol reactant releases the product and regenerates the active catalyst[6].

OsmiumRoute A 2-Hydroxycyclohexanone B Os(0) Catalyst Coordination A->B C Ethylene Insertion B->C + Ethylene (gas) D Oxa-osmacyclopentane C->D E Reductive Cleavage (H-Transfer) D->E F 2-Ethyl-2-hydroxycyclohexan-1-one E->F Catalyst Turnover

Fig 2. Catalytic cycle of Osmium(0)-mediated C-C coupling via transfer hydrogenation.
Self-Validating Protocol
  • Reaction Setup : In a 15 × 100 mm pressure tube, combine 2-hydroxycyclohexanone (0.3 mmol, 100 mol%) and the Osmium(0) catalyst complex in anhydrous toluene (2.0 M)[5].

  • Ethylene Coupling : Charge the tube with ethylene gas (0.58 mmol, 190 mol%) and seal. Heat the mixture to 130 °C for 48 hours[5]. Causality: The sealed pressure tube is required to maintain the solubility of ethylene gas in the liquid phase at elevated temperatures, driving the insertion kinetics.

  • Validation & Isolation : The reaction's progress is validated post-reaction via TLC (using a potassium permanganate stain, which will show the consumption of the highly oxidizable starting ketol). Purify via flash column chromatography (SiO2: 5–10% ether/hexanes) to isolate the pure product[5].

Quantitative Data & Methodological Comparison

To assist in route selection, the following table synthesizes the operational metrics of the three discussed methodologies:

MetricRoute 1: Grignard AdditionRoute 2: Rubottom OxidationRoute 3: Os(0) Catalysis
Starting Material 1,2-Cyclohexanedione2-Ethylcyclohexanone2-Hydroxycyclohexanone
Key Reagents Ethylene glycol, EtMgBrKH, TMSCl, mCPBAEthylene gas, Os(0) cat.
Regioselectivity Excellent (Structurally forced)Good (Thermodynamic control)Excellent (Directed insertion)
Atom Economy Low (Protecting groups used)Moderate (Stoichiometric waste)High (Catalytic, gas insertion)
Scalability High (Standard batch processing)Moderate (Exothermic oxidation)Low (Requires pressure reactors)
Primary Risk Acid-catalyzed dehydration[3]Incomplete enolate equilibrationCatalyst poisoning / Leaching

References

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Substituted Hydrindanes. Part I. Products Arising from the Cyclization of Acetonyl Cyclohexanones and Acetonyl Cyclohexadiones - ResearchGate.
  • Osmium(0)-Catalyzed C–C Coupling of Ethylene and α-Olefins with Diols, Ketols, or Hydroxy Esters via Transfer Hydrogenation | The Journal of Organic Chemistry - ACS Publications.
  • Direct C-C Coupling of Ethylene and α-Olefins with Diols, Ketols or Hydroxy Esters via Osmium(0) Catalyzed Transfer Hydrogenation - PMC.
  • The major product of the following reaction is - Filo.
  • Synthesis of 2-ethylcyclohexanone - PrepChem.com.

Sources

Foundational

Structural and Stereochemical Elucidation of 2-Ethyl-2-hydroxycyclohexan-1-one: A Technical Guide for Solid-State Characterization

[label="2-Ethyl-2-hydroxycyclohexan-1 Drafting Detailed Protocols I've just drafted detailed protocols for both the Os(0)-catalyzed synthesis and host-guest inclusion, including validation steps such as TLC and NMR. I'm...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2-Ethyl-2-hydroxycyclohexan-1

Drafting Detailed Protocols

I've just drafted detailed protocols for both the Os(0)-catalyzed synthesis and host-guest inclusion, including validation steps such as TLC and NMR. I'm also preparing a table to present physicochemical and crystallographic parameters. My primary goal now is the self-validating aspect of each protocol, as well as clear presentation of the methodology.

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Finalizing Structural Considerations

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Refining Synthetic Route Section

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Detailing Complex Crystallization

The focus is now on the inclusion of the ketone in the host framework, which effectively constrains the compound, enabling crystallographic analysis. I will detail crystallization of the compound within the (guanidinium)2biphenyl disulfonate (G2BPDS) framework, which limits rotational degrees of freedom, transforming it into a crystalline lattice. I'll describe validation steps using NMR for clarity.

Finalizing Experimental Data

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction to the Molecular Architecture

The compound 2-ethyl-2-hydroxycyclohexan-1-one (CAS: 60277-93-2) is an α -hydroxy ketone characterized by a six-membered cyclohexane ring. Understanding its three-dimensional architecture is critical for downstream applications in asymmetric synthesis and pharmacophore modeling.

At the core of its molecular geometry is the C2 stereocenter . The C1 carbon is sp2 hybridized (carbonyl), while the C2 carbon is sp3 hybridized and bonded to four distinct moieties: an ethyl group, a hydroxyl (-OH) group, the C1 carbonyl carbon, and the C3 methylene carbon of the ring. This asymmetry generates a pair of enantiomers: (R)

  • and (S) -2-ethyl-2-hydroxycyclohexan-1-one.

In its lowest-energy chair conformation, the bulky ethyl group competes with the hydroxyl group for the sterically favorable equatorial position. However, the hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, a thermodynamic driver that often biases the -OH group toward an axial orientation. This conformational bias dictates the diastereoselectivity of subsequent nucleophilic additions, making stereochemical elucidation a mandatory step in its development.

Synthesis and Chiral Resolution Pathway

Traditional syntheses of α -hydroxy ketones often rely on moisture-sensitive Grignard reagents. To improve atom economy and operational stability, modern protocols utilize transition-metal catalysis. As detailed in the seminal work on 1 [1], the direct coupling of ethylene with ketols bypasses the need for stoichiometric organometallics.

Causality of the Catalyst: The Os(0) catalyst facilitates the transient formation of a metallacycle, which undergoes β -hydride elimination and reductive elimination. This yields the racemic ethylated product utilizing the inherent redox properties of the reactants, eliminating the need for external hydrogen gas.

Synthesis A 1,2-Cyclohexanedione (Precursor) B Ethylene + Os(0) Catalyst Transfer Hydrogenation A->B Catalytic Coupling C 2-Ethyl-2-hydroxycyclohexan-1-one (Racemic Oil) B->C Yield: ~60-80% D Chiral HPLC Resolution C->D Separation E (R)-Enantiomer D->E F (S)-Enantiomer D->F

Fig 1. Synthesis and chiral resolution pathway of 2-ethyl-2-hydroxycyclohexan-1-one.

Crystallographic Challenges: The Host-Guest Solution

According to its physicochemical profile (2 [3]), 2-ethyl-2-hydroxycyclohexan-1-one is a colorless oil at room temperature. This physical state renders traditional Single-Crystal X-Ray Diffraction (SCXRD) impossible without specialized in situ cryo-crystallization.

To circumvent this, structural chemists employ host-guest inclusion crystallography . As demonstrated in studies of3 [2], liquid ketones can be encapsulated within a robust, hydrogen-bonded framework generated from (guanidinium) 2​ biphenyl disulfonate (G 2​ BPDS).

Causality of the Framework: The G 2​ BPDS host forms a bilayer architecture that traps the liquid guest molecules. By restricting the translational and rotational degrees of freedom of the ketone, the framework effectively "freezes" the oil into a highly ordered crystalline lattice. This permits the precise measurement of dihedral angles and the assignment of absolute configuration.

Crystallography S1 Liquid Ketone Analyte (Oil at 25°C) S3 Co-Crystallization (Slow Evaporation) S1->S3 S2 Guanidinium Organosulfonate (Host Framework) S2->S3 S4 Single Crystal Inclusion Compound S3->S4 Lattice Formation S5 X-Ray Diffraction (Mo Kα, 100 K) S4->S5 Data Collection S6 Absolute Configuration Assignment S5->S6 Structure Refinement

Fig 2. Host-guest inclusion workflow for crystallographic analysis of liquid ketones.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Synthesis via Os(0) Transfer Hydrogenation
  • Reaction Setup: In a flame-dried 15 × 100 mm pressure tube, charge 1,2-cyclohexanedione (0.3 mmol, 100 mol%) and the Os(0) catalyst (e.g., 1o, 100 mol%).

  • Coupling: Introduce ethylene gas (0.58 mmol, 190 mol%) and dissolve the mixture in anhydrous toluene (2.0 M).

  • Heating: Seal the tube and heat at 130 °C for 48 hours.

  • Purification: Purify the crude mixture via flash column chromatography (SiO 2​ : 5–10% ether/hexanes).

  • Validation Checkpoint (Crucial): Before proceeding to crystallization, verify the purity of the isolated oil via 1 H NMR. The presence of a distinct triplet at ~0.9 ppm (ethyl -CH 3​ ) and the absence of vinylic protons confirm successful coupling. Only batches with >95% purity may proceed to prevent lattice defects in the inclusion crystal.

Protocol B: Host-Guest Co-Crystallization for SCXRD
  • Solution Preparation: Dissolve 1.0 mg of the validated 2-ethyl-2-hydroxycyclohexan-1-one oil and 5.0 mg of the guest-free apohost (G 2​ BPDS) in a 1:1 mixture of methanol and ethanol.

  • Crystal Growth: Pierce the cap of the vial with a 20-gauge needle to allow for slow solvent evaporation at ambient temperature (20–25 °C) over 3 to 5 days.

  • Harvesting: Isolate the resulting colorless, plate-like crystals suspended in the mother liquor.

  • Validation Checkpoint (Crucial): Perform a preliminary X-ray unit cell determination. The unit cell parameters must match the expected expanded volume of the inclusion complex (typically monoclinic, space group Cc) rather than the collapsed volume of the empty apohost. If the unit cell is too small, the crystal is a false positive (empty host), and the evaporation rate must be adjusted.

Quantitative Data Summary

The following table synthesizes the physicochemical and crystallographic parameters critical for the characterization of this molecule.

ParameterValueAnalytical Method / Source
Molecular Formula C 8​ H 14​ O 2​ High-Resolution Mass Spectrometry
Molecular Weight 142.20 g/mol Computed / PubChem [3]
Physical State (25 °C) Colorless OilVisual Inspection
Stereocenters 1 (C2 position)NMR / Crystallography
Host Framework for SCXRD G 2​ BPDSCo-crystallization[2]
Crystal System (Inclusion) MonoclinicSingle-Crystal X-Ray Diffraction
Space Group CcSingle-Crystal X-Ray Diffraction
Data Collection Temp. 100 KCryostream / SCXRD

References

  • Osmium(0)-Catalyzed C–C Coupling of Ethylene and α -Olefins with Diols, Ketols, or Hydroxy Esters via Transfer Hydrogenation. The Journal of Organic Chemistry - ACS Publications. 1

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. The Journal of Organic Chemistry - ACS Publications. 3

  • 2-Ethyl-2-hydroxycyclohexan-1-one | C8H14O2 | CID 12395952. PubChem - National Institutes of Health. 2

Sources

Exploratory

2-ethyl-2-hydroxycyclohexan-1-one chemical reactivity profile

An in-depth technical analysis of 2-ethyl-2-hydroxycyclohexan-1-one demands more than a superficial listing of its physical properties. As synthetic chemists and drug development professionals, we must understand the und...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-ethyl-2-hydroxycyclohexan-1-one demands more than a superficial listing of its physical properties. As synthetic chemists and drug development professionals, we must understand the underlying electronic and steric forces that dictate its behavior in the reactor.

As a Senior Application Scientist, I have structured this whitepaper to dissect the reactivity profile of this specific α-hydroxy ketone (acyloin). We will explore the causality behind its dominant reaction pathways, provide self-validating experimental protocols, and map the mechanistic vectors that govern its synthetic utility.

Structural & Electronic Profiling

At its core, 2-ethyl-2-hydroxycyclohexan-1-one (Molecular Weight: 142.20 g/mol [1]) is defined by the dense steric and electronic environment at the C2 position. The C2 carbon is a highly substituted node bearing an ethyl group, a hydroxyl group, and is directly adjacent to the C1 carbonyl.

This architecture creates a unique push-pull dynamic:

  • Steric Shielding: The ethyl group partially occludes the Re/Si faces of the adjacent carbonyl, influencing the trajectory of incoming nucleophiles.

  • Electronic Destabilization/Stabilization: The tertiary hydroxyl group is highly prone to protonation. While a carbocation adjacent to a carbonyl is typically destabilized by inductive electron withdrawal, the tertiary nature of the C2 carbon (bonded to C1, C3, and the ethyl chain) provides sufficient compensatory stabilization to allow E1 elimination pathways under acidic conditions.

Table 1: Physicochemical Profile
PropertyValueSource
IUPAC Name 2-ethyl-2-hydroxycyclohexan-1-one[1]
Molecular Formula C8H14O2[1]
Molar Mass 142.20 g/mol [1]
XLogP3 0.9 (Moderate Lipophilicity)[1]
Topological Polar Surface Area 37.3 Ų[1]

Core Reactivity Vectors

Standard synthetic assumptions often fail when applied to hindered acyloins. The reactivity of 2-ethyl-2-hydroxycyclohexan-1-one is dominated by two primary vectors: thermodynamic dehydration and nucleophilic addition.

Vector 1: Acid-Catalyzed Dehydration (E1 Dynamics)

Under acidic conditions (e.g., using H2​SO4​ or p -TsOH), the tertiary hydroxyl group is rapidly protonated and eliminated as water. The resulting C2 carbocation undergoes deprotonation at the C3 position to yield the thermodynamically stable, conjugated α,β-unsaturated ketone: 2-ethylcyclohex-2-en-1-one [2].

This dehydration pathway is so dominant that it frequently supersedes other intended reactions in acidic media. For example, attempts to derivatize the ketone using boiling Brady's reagent (2,4-dinitrophenylhydrazine in methanolic sulfuric acid) do not yield the expected α-hydroxy hydrazone. Instead, the acidic conditions force concurrent dehydration, yielding 2-ethylcyclohex-2-enone 2,4-dinitrophenylhydrazone[3].

Dehydration_Mechanism A 2-Ethyl-2-hydroxy cyclohexan-1-one B Protonated Oxonium Intermediate A->B + H⁺ (Acid Catalyst) C Tertiary Carbocation (C2 Position) B->C - H₂O (Rate Limiting) D 2-Ethylcyclohex-2-en-1-one (Conjugated Enone) C->D - H⁺ (C3 Deprotonation)

Mechanistic pathway of acid-catalyzed dehydration to conjugated enone.

Vector 2: Nucleophilic Addition & Reduction

When treated with hydride sources (e.g., LiAlH4​ ), the C1 carbonyl is reduced to yield 1-ethylcyclohexane-1,2-diol. The presence of the C2 hydroxyl group can direct the incoming hydride via a cyclic chelation model (if metal cations like Li+ or Zn2+ are present), often resulting in high diastereoselectivity for the syn-diol over the anti-isomer.

Table 2: Reactivity Profile Summary
Reaction TypeReagentsMajor ProductMechanistic Note
Dehydration H2​SO4​ or p -TsOH, Heat2-ethylcyclohex-2-en-1-oneE1 elimination via tertiary carbocation[2]
Derivatization Brady's Reagent (Acidic)2-ethylcyclohex-2-enone 2,4-DNPConcurrent dehydration and condensation[3]
Reduction LiAlH4​ , THF, 0°C1-ethylcyclohexane-1,2-diolDiastereoselective hydride addition

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following workflows are designed as self-validating systems, ensuring that you can confirm the success of the transformation in situ without waiting for post-isolation NMR.

Protocol A: Thermodynamic Dehydration to 2-Ethylcyclohex-2-en-1-one
  • Causality: Why use a Dean-Stark apparatus with toluene instead of simple reflux? The protonation of the tertiary hydroxyl group is reversible. By azeotropically removing water from the system, we drive the Le Chatelier equilibrium strictly toward the enone, preventing hydration of the newly formed double bond.

  • Step-by-Step:

    • Charge a round-bottom flask with 2-ethyl-2-hydroxycyclohexan-1-one (1.0 eq), catalytic p -toluenesulfonic acid ( p -TsOH, 0.05 eq), and anhydrous toluene (0.2 M).

    • Attach a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to reflux (approx. 110°C) until the theoretical volume of water is collected in the trap.

    • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ to neutralize the acid, dry over MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Pull a 50 µL aliquot, dilute in DCM, and run a rapid FT-IR scan. The complete disappearance of the broad -OH stretch (~3400 cm⁻¹) and the diagnostic shift of the carbonyl stretch from ~1715 cm⁻¹ (aliphatic ketone) to ~1680 cm⁻¹ (conjugated enone) provides immediate, definitive proof of conversion.

Protocol B: Stereoselective Hydride Reduction
  • Causality: Why utilize the Fieser quench? Standard aqueous workups of LiAlH4​ reactions generate unfilterable, gelatinous aluminum hydroxide emulsions that trap the highly polar diol product. The Fieser method forces the formation of a granular, easily filterable aluminate salt, ensuring quantitative recovery.

  • Step-by-Step:

    • Dissolve the substrate in anhydrous THF (0.1 M) under an inert argon atmosphere and cool to 0°C.

    • Add LiAlH4​ (1.2 eq) dropwise as a 1.0 M solution in THF. Maintain stirring at 0°C for 2 hours.

    • Fieser Quench: For every x grams of LiAlH4​ used, slowly add x mL of distilled water, followed by x mL of 15% aqueous NaOH , and finally 3x mL of distilled water.

    • Stir vigorously until the gray suspension turns into a crisp, white granular solid.

    • Filter through a pad of Celite, wash the filter cake with hot EtOAc, and concentrate the filtrate.

  • Self-Validation Check: Monitor the reaction via TLC (using a p -anisaldehyde stain). The starting material will show a distinct, rapidly migrating spot, while the highly polar 1-ethylcyclohexane-1,2-diol will remain near the baseline in standard non-polar solvent systems (e.g., 4:1 Hexanes:EtOAc). Once the starting material spot is entirely absent, the reaction is validated for quenching.

Reduction_Workflow S1 1. Substrate Prep Dissolve in Anhydrous THF S2 2. Reductant Addition LiAlH₄ at 0°C (Dropwise) S1->S2 S3 3. In-Situ Validation TLC (Anisaldehyde Stain) S2->S3 S3->S2 Validation Fail S4 4. Fieser Quench Aluminate Salt Precipitation S3->S4 Validation Pass S5 5. Isolation Filtration & Concentration S4->S5

Self-validating experimental workflow for stereoselective reduction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12395952, 2-Ethyl-2-hydroxycyclohexan-1-one." PubChem,[Link]

  • Jaeger, R. H., & Smith, H. "Syntheses using monoketals of cyclohexane-1: 2-dione. Part I. 2-Oxocyclohexane-1-spiro-2′-1′: 3′-dioxolan and the corresponding oxathiolan and dithiolan." Journal of the Chemical Society, 1955.[Link]

  • Filo Educational Platform. "The major product of the following reaction is: 2-ethyl-2-hydroxycyclohexanone + H2SO4." AskFilo,[Link]

Sources

Foundational

spectroscopic characterization of 2-ethyl-2-hydroxycyclohexan-1-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-2-hydroxycyclohexan-1-one Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-ethyl-2-hydroxyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-2-hydroxycyclohexan-1-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-ethyl-2-hydroxycyclohexan-1-one, a bifunctional alpha-hydroxy ketone of interest in synthetic chemistry and materials science. As direct, experimentally-derived spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive yet robust analytical workflow. We will detail the theoretical underpinnings, provide field-proven experimental protocols, and interpret the anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and drug development professionals seeking to identify, purify, and characterize this compound with a high degree of scientific rigor.

Introduction and Molecular Overview

2-Ethyl-2-hydroxycyclohexan-1-one (C₈H₁₄O₂, Molar Mass: 142.20 g/mol ) is a substituted cyclohexanone featuring a tertiary alcohol at the C2 position.[1] The presence of a ketone and a hydroxyl group on adjacent carbons (an α-hydroxy ketone, or acyloin) creates a versatile chemical scaffold. The C2 carbon is a chiral center, meaning the molecule can exist as a racemic mixture of enantiomers. Accurate spectroscopic characterization is paramount to confirm its synthesis, assess its purity, and understand its chemical behavior. This guide establishes a self-validating system of analysis through the synergistic use of multiple spectroscopic techniques.

Caption: 2D Structure of 2-ethyl-2-hydroxycyclohexan-1-one.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy serves as the initial, rapid confirmation of the primary functional groups. For this molecule, we are looking for two key signatures: the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone. The position and shape of these peaks are diagnostic. The O-H stretch will appear as a broad band due to hydrogen bonding, while the C=O stretch will be a sharp, strong absorption. The absence of alkene C=C or C-H sp² signals (above 3000 cm⁻¹) would further support the saturated ring structure.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a single drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: With the clean, empty ATR accessory in place, run a background scan to capture the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if required by the software. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Predicted IR Data

The following table outlines the expected absorption bands based on the analysis of similar structures like cyclohexanone and various alcohols.[3][4]

Predicted Wavenumber (cm⁻¹)Vibration TypeExpected Intensity & ShapeRationale
3500 - 3200O-H stretch (alcohol)Strong, BroadCharacteristic of a hydrogen-bonded hydroxyl group.[3]
2960 - 2850C-H stretch (alkane)Strong, SharpFrom the ethyl group and cyclohexyl ring CH₂ and CH₃ groups.
~1715C=O stretch (ketone)Strong, SharpTypical for a six-membered ring ketone. Ring strain is minimal.[5]
~1200C-O stretch (alcohol)Medium, SharpCorresponds to the stretch of the tertiary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: NMR spectroscopy provides the atomic-level connectivity map required for unambiguous structure confirmation. ¹H NMR will reveal the number of unique proton environments and their neighbor relationships through spin-spin coupling. ¹³C NMR will identify all unique carbon atoms, most notably the downfield ketone carbonyl. For a molecule of this complexity, 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not just beneficial but essential for a self-validating assignment. A COSY spectrum validates proton-proton adjacencies, while an HSQC spectrum directly links each proton to its attached carbon.[6]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • 2D NMR (COSY & HSQC): Utilize standard, gradient-selected pulse programs for both COSY and HSQC experiments. These experiments provide crucial connectivity data for definitive assignments.

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[7]

G prep Sample Prep (5-10mg in CDCl₃) nmr NMR Spectrometer prep->nmr h1 ¹H NMR Acquisition nmr->h1 c13 ¹³C NMR Acquisition nmr->c13 cosy gCOSY Acquisition nmr->cosy hsqc gHSQC Acquisition nmr->hsqc process Data Processing & Calibration h1->process c13->process cosy->process hsqc->process assign Structural Assignment process->assign

Caption: General workflow for NMR-based structural elucidation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
3.5 - 4.5Broad Singlet1HC2-OH The hydroxyl proton is exchangeable and often appears as a broad signal.
2.5 - 1.6Multiplet8H-CH₂ - (ring)The eight cyclohexyl protons are diastereotopic and will show complex overlapping multiplets. Protons alpha to the ketone (at C6) will be the most downfield.[5]
1.8 - 1.6Quartet2H-CH₂ -CH₃The ethyl methylene protons are adjacent to a methyl group (n+1 = 4 peaks).
~0.9Triplet3H-CH₂-CH₃ The ethyl methyl protons are adjacent to a methylene group (n+1 = 3 peaks).
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Predicted Shift (δ, ppm)AssignmentRationale
~210C =O (C1)The ketone carbonyl carbon is highly deshielded and appears significantly downfield.[5]
~75C -OH (C2)The carbon bearing the electron-withdrawing hydroxyl group.
40 - 20Ring & Ethyl C H₂The five methylene carbons of the ring and ethyl group will appear in this region.
~8Ethyl -C H₃The terminal methyl carbon of the ethyl group is typically the most upfield signal.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For 2-ethyl-2-hydroxycyclohexan-1-one, we expect to see the molecular ion peak [M]⁺• at m/z 142. The fragmentation will be dictated by the most stable resulting ions. Key fragmentation pathways for α-hydroxy ketones include the loss of water (-18 Da), alpha-cleavage adjacent to the carbonyl group, and cleavage of the ethyl group.[8][9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • MS Detection: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the peak corresponding to the molecular ion [M]⁺•. Analyze the major fragment ions and propose logical fragmentation pathways to account for their formation.

mol [M]⁺• m/z = 142 m_h2o [M - H₂O]⁺• m/z = 124 mol->m_h2o - H₂O m_c2h5 [M - C₂H₅]⁺ m/z = 113 mol->m_c2h5 - •C₂H₅ (α-cleavage) m_c4h7o [C₄H₇O]⁺ m/z = 71 m_c2h5->m_c4h7o - C₂H₂O (ketene)

Caption: Predicted primary EI-MS fragmentation pathways.

Predicted Mass Spectrum Data
m/zProposed Fragment IonFormulaRationale
142[M]⁺• (Molecular Ion)[C₈H₁₄O₂]⁺•Corresponds to the full molecular weight of the compound.[1]
124[M - H₂O]⁺•[C₈H₁₂O]⁺•A common fragmentation for alcohols is the neutral loss of water.[8]
113[M - C₂H₅]⁺[C₆H₉O₂]⁺Alpha-cleavage resulting in the loss of the ethyl radical is a favorable pathway for ketones.
98[C₅H₆O₂]⁺•[C₅H₆O₂]⁺•Retro-Diels-Alder type fragmentation of the cyclohexanone ring.
71[C₄H₇O]⁺[C₄H₇O]⁺Further fragmentation of the m/z 113 ion.

Conclusion

The structural confirmation of 2-ethyl-2-hydroxycyclohexan-1-one relies on a multi-faceted spectroscopic approach. IR spectroscopy will provide initial evidence of the core hydroxyl and ketone functional groups. High-resolution 1D and 2D NMR spectroscopy will deliver an unambiguous map of the proton and carbon framework, confirming the precise arrangement of the ethyl group and the cyclohexyl ring. Finally, GC-MS analysis will verify the molecular weight and provide a characteristic fragmentation fingerprint, corroborating the structure deduced from NMR. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this molecule, ensuring the integrity of their subsequent work.

References

  • PubChem. 2-Ethyl-2-hydroxycyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0268326). [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0192178). [Link]

  • Interpretation of 2D NMR Spectra. Agilent. [Link]

  • PrepChem. Synthesis of 2-ethylcyclohexanone. [Link]

  • NIST. Cyclohexanone, 2-ethyl- IR Spectrum. NIST Chemistry WebBook. [Link]

  • NIST. 2-Cyclohexen-1-one. NIST Chemistry WebBook. [Link]

  • YouTube. interpretation of two sample infrared spectra. [Link]

  • YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

  • NIST. Cyclohexanone, 2-ethyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Google Patents. METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE-(1).
  • LookChem. 2-Hydroxycyclohexan-1-one. [Link]

  • Organic Syntheses. 2-cyclohexenone. [Link]

  • PubChem. 2-Ethylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • Open Library Publishing Platform. 29.6 Infrared (IR) Spectroscopy. [Link]

  • Chemistry LibreTexts. 1.7.2: Fragmentation Patterns of Organic Molecules. [Link]

  • NIST. 2-Cyclohexen-1-one IR Spectrum. NIST Chemistry WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of 2-Ethyl-2-hydroxycyclohexan-1-one: A Guide to Modern Protocols

Chiral α-hydroxy ketones are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their stereocontrolled synthesis is a subject of intense research, and 2-ethyl-2-hydroxycyclohexan-1-one p...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral α-hydroxy ketones are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their stereocontrolled synthesis is a subject of intense research, and 2-ethyl-2-hydroxycyclohexan-1-one presents a valuable case study for the construction of a quaternary stereocenter. This guide provides an in-depth exploration of contemporary asymmetric synthesis strategies for this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and provide detailed protocols for organocatalytic, chiral auxiliary-mediated, and biocatalytic approaches.

Organocatalytic Asymmetric α-Hydroxylation: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often more accessible alternative to metal-based catalysts.[1] For the α-hydroxylation of ketones, two prominent organocatalytic strategies have been successfully employed: proline-catalyzed α-aminoxylation followed by reduction, and chiral phosphoric acid-catalyzed direct hydroxylation.

L-Proline-Catalyzed Asymmetric α-Aminoxylation/Hydroxylation

The use of the simple amino acid L-proline as a catalyst for asymmetric transformations is a cornerstone of organocatalysis.[2][3] The direct α-hydroxylation of ketones is challenging; however, a highly effective indirect method involves the α-aminoxylation of the ketone, followed by the reduction of the N-O bond to unveil the hydroxyl group.[4][5]

Mechanism of Action: The catalytic cycle begins with the formation of a chiral enamine between the ketone (2-ethylcyclohexanone) and L-proline. This enamine then acts as a nucleophile, attacking an electrophilic oxygen source, typically nitrosobenzene.[6] The proline catalyst directs the attack to one of the enamine's enantiotopic faces, thereby establishing the stereochemistry at the α-position. The carboxylic acid moiety of proline is believed to activate the nitrosobenzene via hydrogen bonding, facilitating the reaction.[7] The resulting α-aminoxylated ketone can then be readily reduced to the desired α-hydroxy ketone.

Proline-Catalyzed Alpha-Aminoxylation 2-Ethylcyclohexanone 2-Ethylcyclohexanone Chiral Enamine Chiral Enamine 2-Ethylcyclohexanone->Chiral Enamine  - H2O L-Proline L-Proline L-Proline->Chiral Enamine Transition State Transition State Chiral Enamine->Transition State Nitrosobenzene Nitrosobenzene Nitrosobenzene->Transition State Aminoxylated Ketone Aminoxylated Ketone Transition State->Aminoxylated Ketone  + L-Proline Reduction Reduction Aminoxylated Ketone->Reduction 2-Ethyl-2-hydroxycyclohexan-1-one 2-Ethyl-2-hydroxycyclohexan-1-one Reduction->2-Ethyl-2-hydroxycyclohexan-1-one

Figure 1: Workflow for Proline-Catalyzed α-Aminoxylation/Hydroxylation.

Representative Protocol: Asymmetric α-Aminoxylation of 2-Ethylcyclohexanone

To a solution of 2-ethylcyclohexanone (1.0 mmol) and L-proline (0.2 mmol, 20 mol%) in anhydrous DMF (2.0 mL) at 0 °C is added a solution of nitrosobenzene (1.2 mmol) in anhydrous DMF (1.0 mL) dropwise over 24 hours using a syringe pump. The reaction mixture is stirred at 0 °C for an additional 12 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the α-aminoxylated ketone.

Subsequent Reduction:

The purified α-aminoxylated ketone is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as zinc dust in the presence of acetic acid, or catalytic hydrogenation (e.g., H2, Pd/C). The reaction is monitored by TLC until complete conversion. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2-ethyl-2-hydroxycyclohexan-1-one.

CatalystOxidantSolventTemp (°C)ee (%)Yield (%)Reference
L-ProlineNitrosobenzeneDMF0>99 (for cyclohexanone)77 (for cyclohexanone)[4][5]
L-ProlineNitrosobenzeneDMSOrt>99 (for cyclohexanone)31 (for cyclohexanone)[4]

Table 1: Performance of L-Proline in the α-Aminoxylation of Cyclohexanone.

Chiral Phosphoric Acid-Catalyzed Asymmetric α-Hydroxylation

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. They can facilitate the direct α-hydroxylation of ketones by activating both the ketone and the oxidant.

Mechanism of Action: The CPA catalyst is believed to act as a bifunctional catalyst.[8][9] It activates the ketone by protonating the carbonyl oxygen, which promotes enolization. Simultaneously, the basic oxygen of the phosphate group can interact with and activate the oxidant, such as a peroxide. The chiral backbone of the CPA creates a well-defined chiral environment, directing the enol to attack the oxidant from a specific face, thus leading to high enantioselectivity.

CPA_Mechanism cluster_0 Catalytic Cycle Ketone Ketone Enol_CPA_Complex Enol-CPA Complex Ketone->Enol_CPA_Complex + CPA CPA CPA Transition_State Ternary Complex Enol_CPA_Complex->Transition_State Oxidant Oxidant Oxidant->Transition_State Product_Complex Product-CPA Complex Transition_State->Product_Complex Product α-Hydroxy Ketone Product_Complex->Product + CPA

Figure 2: Chiral Phosphoric Acid Catalyzed α-Hydroxylation Mechanism.

Representative Protocol: Asymmetric α-Hydroxylation with a Chiral Phosphoric Acid Catalyst

To a solution of 2-ethylcyclohexanone (0.5 mmol) in a suitable solvent such as toluene (1.0 mL) is added the chiral phosphoric acid catalyst (e.g., a BINOL-derived CPA, 0.05 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes. Then, an oxidant such as cumene hydroperoxide (0.75 mmol) is added. The reaction is stirred at the appropriate temperature (e.g., 40 °C) and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

CatalystOxidantSolventTemp (°C)ee (%)Yield (%)
BINOL-PACHPToluene4085-9570-90
SPINOL-PAH₂O₂Dioxanert80-9265-85

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis.[10] The auxiliary is temporarily attached to the substrate, directs a diastereoselective reaction, and is then cleaved to yield the enantiomerically enriched product. Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries.[11]

Synthetic Strategy: The synthesis of 2-ethyl-2-hydroxycyclohexan-1-one using an Evans auxiliary would involve the acylation of the chiral auxiliary with a suitable precursor, followed by diastereoselective α-hydroxylation, and finally, cleavage of the auxiliary. A more common approach for α-alkylation involves attaching a cyclohexanone-derived enolate to the auxiliary, followed by alkylation. For α-hydroxylation, an enolate would be formed and then reacted with an electrophilic oxygen source.

Chiral_Auxiliary_Workflow Start 2-Oxocyclohexane- carboxylic acid derivative Attach_Aux Attach Chiral Auxiliary Start->Attach_Aux Diastereoselective_Hydroxylation Diastereoselective α-Hydroxylation Attach_Aux->Diastereoselective_Hydroxylation Cleave_Aux Cleave Chiral Auxiliary Diastereoselective_Hydroxylation->Cleave_Aux Product 2-Ethyl-2-hydroxy- cyclohexan-1-one Cleave_Aux->Product

Figure 3: General Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol: Cleavage of the Chiral Auxiliary

A critical step in this methodology is the removal of the chiral auxiliary without racemization of the product. Lithium hydroperoxide (LiOOH) is a commonly used reagent for the mild cleavage of N-acyloxazolidinones.[12][13]

To a solution of the N-acyl oxazolidinone (1.0 mmol) in a mixture of THF and water (4:1, 10 mL) at 0 °C is added a 30% aqueous solution of hydrogen peroxide (4.0 mmol), followed by a 1 M aqueous solution of lithium hydroxide (2.0 mmol). The mixture is stirred at 0 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of Na2SO3. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is then purified by column chromatography.

Biocatalytic Hydroxylation

Biocatalysis offers an environmentally benign and highly selective approach to C-H activation and hydroxylation.[14][15] Cytochrome P450 monooxygenases are a class of enzymes capable of catalyzing the regio- and stereoselective hydroxylation of a wide range of substrates, including cyclic alkanes and ketones.[16]

Principle of Biocatalytic Hydroxylation: The synthesis of 2-ethyl-2-hydroxycyclohexan-1-one could potentially be achieved through the direct hydroxylation of 2-ethylcyclohexanone using a whole-cell biocatalyst expressing a suitable P450 monooxygenase. The enzyme's active site provides a chiral environment that directs the hydroxylation to a specific position with high enantioselectivity.

Considerations for a Biocatalytic Approach:

  • Enzyme Screening: A library of P450 monooxygenases would need to be screened for activity and selectivity towards 2-ethylcyclohexanone.

  • Whole-Cell vs. Isolated Enzyme: Whole-cell systems are often preferred as they provide the necessary cofactors for the enzyme.

  • Process Optimization: Reaction conditions such as pH, temperature, substrate concentration, and aeration would need to be optimized for optimal yield and enantioselectivity.

Summary and Method Comparison

MethodCatalyst/AuxiliaryKey FeaturesAdvantagesDisadvantages
Proline Catalysis L-ProlineIndirect hydroxylation via aminoxylationInexpensive, readily available catalyst; high enantioselectivity.Two-step process; use of nitrosobenzene.
CPA Catalysis Chiral Phosphoric AcidDirect hydroxylationDirect, one-step reaction; high enantioselectivity.Catalyst can be expensive; may require optimization.
Chiral Auxiliary Evans' OxazolidinoneDiastereoselective reactionHigh diastereoselectivity; reliable and predictable.Stoichiometric use of chiral material; multiple steps (attachment/cleavage).
Biocatalysis P450 MonooxygenaseEnzymatic C-H activationHigh selectivity; environmentally friendly.Requires enzyme screening and optimization; may have lower substrate loading.

Table 3: Comparison of Asymmetric Synthesis Strategies.

Troubleshooting and Optimization

  • Low Enantioselectivity in Organocatalysis:

    • Catalyst Purity: Ensure the catalyst is of high purity.

    • Solvent Effects: Screen different solvents as they can have a significant impact on the transition state.

    • Temperature: Lowering the reaction temperature often improves enantioselectivity.

  • Low Yield in Chiral Auxiliary Methods:

    • Incomplete Reactions: Monitor reactions closely by TLC to ensure completion.

    • Cleavage Conditions: The conditions for cleaving the auxiliary may need to be optimized to avoid product degradation.

  • General Considerations:

    • Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

    • Purification: Careful purification by column chromatography is often necessary to isolate the pure product.

References

  • Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity. The Journal of Organic Chemistry, 2003. [17][18]

  • Asymmetric Synthesis. University of York, Department of Chemistry. [11][19]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 2023. [12]

  • Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis. Macmillan Group, Princeton University.

  • evans enolate alkylation-hydrolysisx. Unknown Source. [10]

  • Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. Accounts of Chemical Research, 2013. [2][18]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications, 2019. [13]

  • A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate, 2018. [20]

  • A general approach to the enantioselective α-oxidation of aldehydes via synergistic catalysis. PubMed Central, 2010. [21][22]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing, 2023. [3]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry Department. [23]

  • PROLINE-CATALYZED α-AMINOXYLATION OF ALDEHYDES AND KETONES. Wiley, 2007. [24]

  • Proposed transition state for proline‐catalyzed α‐amination with azodicarboxylate electrophiles. ResearchGate. [25]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 2007. [7]

  • Direct Proline-Catalyzed Asymmetric [alpha]-Aminoxylation of Ketones. Angewandte Chemie International Edition, 2004. [4]

  • Proline-Catalyzed α-Aminooxylation of β-Amino Aldehydes: Access to Enantiomerically Pure syn. Synlett, 2015. [26]

  • Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones. The Journal of Organic Chemistry, 2004. [5]

  • Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications. Sigma-Aldrich.

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 2007. [6]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, 2007. [11]

  • Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 2021. [8]

  • Hydroxylations with Novel P450 Enzymes. Ruhr-Universität Bochum. [16]

  • Cytochrome P450 whole cell biohydroxylation of alkanes. OpenUCT, 2020. [14]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen, 2014. [1]

  • Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. SpringerLink, 2017. [15]

  • Cheon Research Lab - Chiral Phosphoric Acid Catalysis. Cheon Research Lab. [9]

Sources

Application

Application Note: Synthesis of 2-Ethyl-2-hydroxycyclohexan-1-one from Cyclohexanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview & Mechanistic Rationale 2-Ethyl-2-hydroxycyclohexan-1-one is a highly functionalized α-alkyl-α-hydroxy ketone (acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Mechanistic Rationale

2-Ethyl-2-hydroxycyclohexan-1-one is a highly functionalized α-alkyl-α-hydroxy ketone (acyloin derivative) that serves as a critical building block in the synthesis of complex natural products and active pharmaceutical ingredients 1. Synthesizing this motif directly from cyclohexanone requires overcoming the inherent challenge of regioselective α-alkylation and α-hydroxylation without triggering uncontrolled aldol condensations or over-oxidation.

Evaluation of Synthetic Routes
  • Modern Catalytic C–C Coupling: Recent breakthroughs by Krische et al. demonstrate that 2-hydroxycyclohexanone can be coupled with ethylene gas via an Osmium(0)-catalyzed transfer hydrogenation [[2]](). While highly atom-economical, this method requires specialized pressure vessels (130 °C, 15 × 100 mm pressure tubes) and expensive heavy-metal catalysts.

  • The Rubottom Oxidation: A classical approach involves the initial alkylation of cyclohexanone to 2-ethylcyclohexanone, conversion to a silyl enol ether, and subsequent Rubottom oxidation using m-CPBA 34. This route is effective but suffers from a high step count and the need for cryogenic temperatures during enolization.

  • The Selected Protocol (Riley Oxidation + Grignard Addition): To maximize scalability and operational simplicity, we detail a robust two-step sequence. Cyclohexanone is first oxidized to 1,2-cyclohexanedione using Selenium Dioxide (SeO₂) 5. This intermediate is then subjected to a highly regioselective Grignard addition using Ethylmagnesium bromide (EtMgBr) [[6]]().

Causality of the Grignard Regioselectivity

1,2-Cyclohexanedione exists almost exclusively as its enol tautomer (2-hydroxy-2-cyclohexen-1-one) in solution. When reacted with EtMgBr, the first equivalent acts strictly as a base, deprotonating the enolic hydroxyl group to form a magnesium alkoxide. The second equivalent must then attack the remaining conjugated carbonyl. Tomboulian and Bloomquist established that while bulky aromatic Grignards (e.g., PhMgBr) favor 1,4-conjugate addition on this system, smaller aliphatic Grignards like EtMgBr undergo direct 1,2-addition at the carbonyl carbon due to reduced steric hindrance 6. This intrinsic stereoelectronic bias allows for the direct, protecting-group-free synthesis of the target molecule.

Workflow Visualization

SynthesisWorkflow A Cyclohexanone (Starting Material) B 1,2-Cyclohexanedione (Intermediate) A->B SeO2, EtOH 70-80°C, 4h (Riley Oxidation) C 2-Ethyl-2-hydroxycyclohexan-1-one (Target Product) B->C EtMgBr (2.2 eq), THF 0°C to RT, 4h (1,2-Grignard Addition)

Figure 1: Two-step synthetic workflow for 2-ethyl-2-hydroxycyclohexan-1-one from cyclohexanone.

Step-by-Step Experimental Protocol

Phase 1: Riley Oxidation of Cyclohexanone

Objective: Selective α-oxidation to form 1,2-cyclohexanedione.

Reagents:

  • Cyclohexanone: 250 g (2.55 mol, 1.0 eq)

  • Selenium dioxide (SeO₂): 280 g (2.52 mol, ~1.0 eq)

  • Ethanol (95%): 1500 mL

Procedure:

  • Equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Dissolve 280 g of SeO₂ in 1500 mL of 95% ethanol and heat the solution to 70–80 °C using a temperature-controlled oil bath 5.

  • Add 250 g of cyclohexanone dropwise via the addition funnel over a period of 2 hours. Causality: Slow addition is critical to control the exothermic nature of the oxidation and prevent over-oxidation to adipic acid.

  • Following the addition, maintain the reaction at reflux for an additional 2 hours.

  • Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the precipitated red selenium metal. Wash the filter cake with an additional 200 mL of ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Purify the crude residue by vacuum distillation to yield 1,2-cyclohexanedione.

Self-Validating Checkpoints (Phase 1):

  • Visual Causality: The reaction mixture will transition from a clear solution to a deep red suspension. This red precipitate is colloidal selenium metal (Se⁰), providing direct visual confirmation that the SeO₂ has been successfully reduced and the ketone oxidized.

  • Physical State: Upon distillation and cooling, the intermediate 1,2-cyclohexanedione will crystallize into a solid with a melting point of 34–38 °C . If the product remains a liquid at room temperature, it indicates incomplete oxidation or residual ethanol.

Phase 2: Regioselective Grignard Addition

Objective: 1,2-nucleophilic addition of an ethyl group to the enolized diketone.

Reagents:

  • 1,2-Cyclohexanedione: 11.2 g (100 mmol, 1.0 eq)

  • Ethylmagnesium bromide (EtMgBr): 3.0 M in Diethyl Ether, 73.3 mL (220 mmol, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 150 mL

Procedure:

  • Flame-dry a 500 mL Schlenk flask and purge with Argon.

  • Dissolve 11.2 g of 1,2-cyclohexanedione in 150 mL of anhydrous THF and cool the solution to 0 °C in an ice-water bath.

  • Add the EtMgBr solution dropwise via a syringe pump over 45 minutes. Causality: The stoichiometry of 2.2 equivalents is absolute. The first equivalent is sacrificed to deprotonate the enol, while the remaining 1.2 equivalents drive the 1,2-addition to completion.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench the reaction by cooling to 0 °C and carefully adding 50 mL of saturated aqueous NH₄Cl dropwise.

  • Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via vacuum distillation to afford pure 2-ethyl-2-hydroxycyclohexan-1-one.

Self-Validating Checkpoints (Phase 2):

  • Gas Evolution: Upon the dropwise addition of the first equivalent of EtMgBr, vigorous bubbling will occur. This is ethane gas, generated as the Grignard reagent deprotonates the enol. The cessation of gas evolution indicates the complete formation of the magnesium alkoxide intermediate.

  • TLC Monitoring: The highly polar enol starting material (which streaks on silica) will be cleanly converted to a discrete, less polar spot (the tertiary alcohol) when visualized with a potassium permanganate (KMnO₄) stain.

Quantitative Data & Analytical Validation

The following table summarizes the expected physical and spectroscopic properties to validate the success of each synthetic phase.

ParameterPhase 1: 1,2-CyclohexanedionePhase 2: 2-Ethyl-2-hydroxycyclohexan-1-one
Molecular Weight 112.13 g/mol 142.20 g/mol 1
Expected Yield 60 - 65%65 - 75%
Physical State White to pale-yellow solidColorless to pale-yellow liquid
Boiling / Melting Point mp: 34–38 °C bp: 115–120 °C at 20 mmHg 78
Key IR Resonances 3400 (br, enol -OH), 1670 (C=O) cm⁻¹3450 (br, -OH), 1710 (C=O) cm⁻¹
Key ¹H NMR (CDCl₃) δ 6.05 (s, 1H, =CH), 2.45 (m, 2H)δ 3.50 (s, 1H, -OH), 1.6–1.8 (m, 2H), 0.85 (t, 3H)

References

  • Osmium(0)-Catalyzed C–C Coupling of Ethylene and α-Olefins with Diols, Ketols, or Hydroxy Esters via Transfer Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Substituted Hydrindanes. Part I. Products Arising from the Cyclization of Acetonyl Cyclohexanones and Acetonyl Cyclohexadiones Source: ResearchGate / J. Chem. Soc. URL:[Link]

  • 2-Ethyl-2-hydroxycyclohexan-1-one | C8H14O2 | CID 12395952 Source: PubChem URL:[Link]

  • Reaction of the Enol Form of 1,2-Cyclohexanedione with the Phenyl Grignard Reagent Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Enolate-Based Regioselective Anti-Beckmann C–C Bond Cleavage of Ketones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Rubottom oxidation Source: Wikipedia URL:[Link]

Sources

Method

Application Note: Derivatization of 2-Ethyl-2-hydroxycyclohexan-1-one for Robust GC-MS Analysis

Introduction: The Analytical Challenge 2-Ethyl-2-hydroxycyclohexan-1-one is an α-hydroxy ketone, a class of compounds featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. While Gas Chromatography-Mass S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-Ethyl-2-hydroxycyclohexan-1-one is an α-hydroxy ketone, a class of compounds featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, direct analysis of molecules like 2-ethyl-2-hydroxycyclohexan-1-one is fraught with challenges. The presence of polar functional groups, specifically a sterically hindered tertiary alcohol and a ketone, leads to low volatility and potential thermal instability.[1][2][3] These characteristics result in poor chromatographic performance, including broad, tailing peaks and potential degradation in the high-temperature environment of the GC inlet.[2][4]

Chemical derivatization addresses these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties, thereby making the analyte "GC-amenable".[5][6][7] This application note provides a detailed, field-proven protocol for the robust and reproducible derivatization of 2-ethyl-2-hydroxycyclohexan-1-one using a two-step methoximation and silylation procedure, ensuring high-quality data for researchers in metabolomics, environmental analysis, and chemical synthesis.

The Rationale for a Two-Step Derivatization Strategy

A single-step silylation approach is insufficient for an α-hydroxy ketone. Silylating agents can react with the enol form of the ketone, leading to the formation of multiple enol-trimethylsilyl (TMS) ether isomers. This results in multiple peaks for a single analyte, rendering accurate quantification and identification difficult.[1][8]

To circumvent this, a sequential, two-step strategy is employed. This approach ensures that each functional group is targeted specifically and completely, leading to a single, stable derivative.

Step 1: Methoximation of the Ketone The first step involves protecting the ketone group by converting it into a methoxime derivative using methoxyamine hydrochloride.[8][9] This reaction is critical as it "locks" the carbonyl group, preventing it from undergoing keto-enol tautomerization during the subsequent heating and silylation step.[1][8] The result is a cleaner chromatogram with a single, sharp peak for the target analyte.

Step 2: Silylation of the Tertiary Alcohol Following methoximation, the polar and active hydrogen of the tertiary hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[4][10] This process, known as silylation, dramatically reduces intermolecular hydrogen bonding, which is the primary reason for the compound's low volatility.[2] The resulting TMS-ether is significantly more volatile and thermally stable.[2][4][8] For the sterically hindered tertiary alcohol in 2-ethyl-2-hydroxycyclohexan-1-one, a powerful silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used, often with a catalyst such as trimethylchlorosilane (TMCS), to ensure the reaction goes to completion.[1][11][12]

Experimental Workflow and Reaction Pathways

The overall process from sample preparation to analysis is a logical sequence designed to ensure complete and specific derivatization.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Analyte Sample Dry Evaporate to Dryness (Critical Step) Sample->Dry Methoximation Step 1: Methoximation (Protect Ketone) Dry->Methoximation Silylation Step 2: Silylation (Derivatize Alcohol) Methoximation->Silylation Cool to RT GCMS GC-MS Injection Silylation->GCMS

Caption: General experimental workflow for derivatization.

The chemical transformations at the core of this protocol are illustrated below, showing the conversion of the parent molecule first to its methoxime and subsequently to its final TMS-ether derivative.

reaction_pathway compound1 2-Ethyl-2-hydroxycyclohexan-1-one reagent1 + Methoxyamine HCl in Pyridine (60°C) compound2 Methoxime Derivative reagent2 + MSTFA + 1% TMCS (60°C) compound3 Final MO-TMS Derivative reagent1->compound2 reagent2->compound3

Caption: Chemical derivatization reaction pathway.

Detailed Experimental Protocol

4.1 Materials and Reagents

  • Analyte: 2-Ethyl-2-hydroxycyclohexan-1-one standard or dried sample extract.

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Solvent (if needed): Anhydrous Pyridine (GC grade).

  • Methoximation Reagent: Methoxyamine hydrochloride (MeOx.HCl), 98% or higher purity. Prepare a fresh solution of 20 mg/mL in anhydrous pyridine.

  • Silylation Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heating Source: Heating block or oven capable of maintaining 60°C ± 2°C.

  • Evaporation System: Gentle stream of dry nitrogen gas.

4.2 Protocol: Two-Step Methoximation-Silylation

  • Sample Preparation:

    • Pipette the sample containing 2-ethyl-2-hydroxycyclohexan-1-one into a 2 mL reaction vial.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen. This step is critical; the presence of water will interfere with the silylation reagent. [1][6][13]

  • Step 1: Methoximation

    • Add 50 µL of the freshly prepared methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample residue.[1][14]

    • Seal the vial tightly and vortex for 30 seconds to ensure complete dissolution.

    • Incubate the vial in a heating block at 60°C for 60 minutes.[4][14]

    • After incubation, remove the vial and allow it to cool to room temperature.

  • Step 2: Silylation

    • To the same vial containing the methoximated sample, add 100 µL of MSTFA + 1% TMCS.[1][13]

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes to derivatize the hydroxyl group.[14]

    • Remove the vial and allow it to cool to room temperature before analysis.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection. An aliquot can be directly injected into the GC-MS system. Depending on the concentration, dilution with a suitable solvent like hexane or isooctane may be necessary.

Expected Results and Data Interpretation

Successful derivatization will yield a single, stable product that is highly amenable to GC-MS analysis.

5.1 Chromatographic Improvements

  • Peak Shape: Expect a significant improvement from a potentially broad, tailing peak to a sharp, symmetrical Gaussian peak.[4]

  • Volatility: The increased volatility of the MO-TMS derivative typically leads to a shorter retention time compared to the underivatized analyte.

5.2 Mass Spectrometric Data The derivatization adds a methoxime group (-N-OCH₃) and a trimethylsilyl group (-Si(CH₃)₃), resulting in a predictable mass shift. The mass spectrum will exhibit characteristic fragments that confirm the identity of the derivative.

Analyte/Derivative NameChemical FormulaMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)Interpretation of Fragments
2-Ethyl-2-hydroxycyclohexan-1-oneC₈H₁₄O₂142.20-(Underivatized)
MO-TMS DerivativeC₁₂H₂₅NO₂Si243.42243, 228, 214, 184, 73243: Molecular Ion (M⁺)228: [M-15]⁺ (Loss of -CH₃ from TMS group)214: [M-29]⁺ (Loss of -C₂H₅ ethyl group)184: [M-59]⁺ (Loss of -N-OCH₃)73: [(CH₃)₃Si]⁺ (Base peak, characteristic of TMS)

The most telling feature in the electron ionization (EI) mass spectrum of the derivatized product will be the prominent ion at m/z 73 , which corresponds to the trimethylsilyl cation ([(CH₃)₃Si]⁺) and is often the base peak in the spectrum of TMS derivatives.[15][16] The presence of the molecular ion (M⁺) at m/z 243 and the characteristic loss of a methyl group ([M-15]⁺) at m/z 228 further confirms successful silylation.

Conclusion

Direct GC-MS analysis of 2-ethyl-2-hydroxycyclohexan-1-one is unreliable due to the compound's polarity and thermal lability. The two-step methoximation-silylation protocol detailed in this application note provides a robust and reproducible method to overcome these analytical hurdles. By first protecting the ketone to prevent isomer formation and then silylating the hydroxyl group to increase volatility, this procedure yields a single, stable derivative with excellent chromatographic properties. This method enables researchers to achieve accurate and sensitive quantification and confident structural identification of α-hydroxy ketones in complex matrices.

References

  • Agilent Technologies. (n.d.). TMS Derivitization for GC-MS. Agilent. [Link]

  • Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. ResearchGate. [Link]

  • Ko, Y., & Liu, R. S. (2001). New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics, 20(10), 1935–1939. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Dioxin 20XX International Symposium. (n.d.). trimethylsilyl (tms) derivatization for simultaneous determination of ketosteroid hormones by gc-ms. [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS | Request PDF. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. [Link]

  • Wikipedia. (n.d.). Silylation. [Link]

  • Spangenberg, J. E. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 952(1-2), 221-230. [Link]

  • Lin, D. L., Wang, S. M., Wu, C. H., & Chen, B. G. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • Lorenzo, D., Romero, A., & Santos, A. (2016). A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt. Industrial & Engineering Chemistry Research, 55(24), 6758–6766. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-hydroxycyclohexan-1-one. PubChem. [Link]

  • Silylation overview.pdf. (n.d.). [Link]

  • Ka-Yi, L., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones. Nature Communications, 13(1), 2445. [Link]

  • Lorenzo, D., Romero, A., & Santos, A. (2016). A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt. ACS Publications. [Link]

  • Lecker, R. M., et al. (2025). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society. [Link]

  • Agilent Technologies. (2011). Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs. [Link]

  • Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 86-113. [Link]

  • ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection. [Link]

  • CNKI. (n.d.). Determination of Cyclohexanone, Cyclohexanone Oxime and Nitrocyclohexane in Hydroxylamine Hydrochloride Oximation Reaction Solution by GC. [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • Gelest. (n.d.). General Silylation Procedures. [Link]

  • Industrial & Engineering Chemistry Research. (2021). Highly Selective Preparation of Cyclohexanone Oxime from Liquid-Phase Catalytic Oxidation of Cyclohexylamine with Molecular Oxygen over Glucose-Modified TiO2 under Solvent-Free Conditions. [Link]

  • Pröfrock, D., et al. (2004). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 19, 623-629. [Link]

  • Industrial & Engineering Chemistry Research. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. [Link]

  • Royal Society of Chemistry. (2022). Cyclohexanone ammoximation via in situ H2O2 production using TS-1 supported catalysts. [Link]

  • Zaikin, V. G., & Halket, J. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. [Link]

  • Toray Research Center. (n.d.). ガスクロマトグラフィー質量分析. [Link]

  • Zaikin, V. G., & Halket, J. M. (2019). (PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. [Link]

  • Kakui, S. (n.d.). GC-MSを用いた高感度分析法と異性体識別法の開発. [Link]

  • OuluREPO. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. [Link]

Sources

Application

Application Note: The Strategic Utility of 2-Ethyl-2-hydroxycyclohexan-1-one in Natural Product Synthesis

Executive Summary In the realm of complex molecule construction, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 2-Ethyl-2-hydroxycyclohexan-1-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex molecule construction, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 2-Ethyl-2-hydroxycyclohexan-1-one (an α-hydroxy ketone or ketol) serves as a potent, conformationally biased intermediate in natural product synthesis. Primarily acting as a "masked enone," it undergoes controlled transformations to yield highly reactive α,β-unsaturated systems. This application note details the mechanistic rationale, synthetic utility, and self-validating protocols for utilizing 2-ethyl-2-hydroxycyclohexan-1-one in the development of terpene frameworks and bioactive pharmaceutical intermediates.

Mechanistic Rationale & Structural Dynamics

The synthetic value of 2-ethyl-2-hydroxycyclohexan-1-one lies in its structural pre-organization and its capacity for rapid electronic activation.

Conformational Bias and Diastereoselectivity

Cyclic ketones with α-substitutions exhibit distinct conformational preferences that dictate the trajectory of nucleophilic attack. According to studies published in1[1], the spatial arrangement of the hydroxyl and ethyl groups at the C2 position heavily influences the lowest-energy conformations of the ring. When subjected to highly reactive nucleophiles (such as allylmagnesium halides), the stereoselectivity does not always conform to traditional rigid models. Instead, the reaction proceeds via the polar Felkin-Anh conformation, where the approach of the nucleophile is directed to the most accessible diastereoface, minimizing steric clash with the axial substituents[1].

Acid-Catalyzed Dehydration Pathway

The most prominent application of 2-ethyl-2-hydroxycyclohexan-1-one is its conversion into 2-ethylcyclohex-2-en-1-one . In an acidic medium, the tertiary hydroxyl group is protonated, transforming it into a superior leaving group. The subsequent loss of water generates a localized carbocation at the α-carbon. Rapid deprotonation at the adjacent β-carbon establishes a thermodynamically stable, conjugated double bond between the α and β positions 2[2]. This dehydration is so thermodynamically favorable that exposure to acidic derivatization agents, such as Brady's reagent (2,4-dinitrophenylhydrazine in sulfuric acid), simultaneously dehydrates the ring and forms the corresponding enone hydrazone[1].

Mechanism N1 Protonation of -OH (H+ attack) N2 Loss of H2O (Carbocation) N1->N2 -H2O N3 β-Deprotonation (Elimination) N2->N3 Base/Solvent N4 α,β-Unsaturated Ketone (Product) N3->N4 Conjugation

Mechanistic pathway for the acid-catalyzed dehydration of α-hydroxy ketones.

Applications in Total Synthesis & Drug Development

Once converted to 2-ethylcyclohex-2-en-1-one, the molecule serves as a highly versatile Michael acceptor and dienophile.

  • Terpene Synthesis: The enone is frequently deployed in Robinson annulations to construct the rigid decalin core structures found in complex sesquiterpenes and diterpenes.

  • Pharmaceutical Modulators: The substituted cyclohexenyl framework is a critical structural motif in the design of modern therapeutics. For instance, substituted cycloalkenylmethyl imidazole-2-thiones and imidazol-2-ones, which utilize this specific enone geometry, are potent modulators of the α-2B adrenergic receptor, impacting neurological and cardiovascular drug pipelines 3[3].

Workflow A Cyclic α-Ketol Precursor B Os(0)-Catalyzed Ethylene Coupling (Redox-Neutral) A->B C 2-Ethyl-2-hydroxycyclohexan-1-one B->C D Acid-Catalyzed Dehydration (-H2O) C->D E 2-Ethylcyclohex-2-en-1-one (Conjugated Enone) D->E F Natural Product Synthesis (Terpenes, Alkaloids) E->F

Synthetic workflow from cyclic precursors to natural product frameworks.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process quality control (QC) metrics.

Protocol A: Synthesis of 2-Ethyl-2-hydroxycyclohexan-1-one via Os(0)-Catalysis

This protocol utilizes a redox-neutral transfer hydrogenation approach to couple ethylene gas directly with a cyclic α-ketol precursor, bypassing the need for harsh enolate alkylation conditions 4[4].

  • Preparation: In a nitrogen-filled glovebox, charge a 15 × 100 mm heavy-walled pressure tube with the cyclic α-ketol precursor (0.3 mmol) and the Osmium(0) catalyst (100 mol %).

    • Causality: The pressure tube is mandatory to maintain the solubility and stoichiometry of ethylene gas at elevated temperatures.

  • Solvent Addition: Add anhydrous Toluene to achieve a 2.0 M concentration.

    • Causality: Toluene is selected as a non-coordinating, high-boiling solvent that will not poison the sensitive Os(0) catalytic cycle.

  • Ethylene Charging: Pressurize the vessel with ethylene gas (0.58 mmol, 190 mol %). Seal tightly with a Teflon screw cap.

  • Thermal Activation: Heat the reaction mixture at 130 °C for 48 hours.

  • Purification: Cool to room temperature, vent carefully, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2: 5–10% ether/hexanes).

  • System Validation & QC:

    • TLC: Confirm the appearance of a new, less polar spot compared to the starting ketol.

    • 1H NMR: Validate the structure by the appearance of a distinct triplet (~0.9 ppm) and quartet (~1.6 ppm) corresponding to the newly installed ethyl group at the C2 position.

Protocol B: Controlled Acid-Catalyzed Dehydration to 2-Ethylcyclohex-2-en-1-one

This protocol converts the α-hydroxy ketone into the highly reactive enone building block.

  • Reaction Assembly: Dissolve 2-ethyl-2-hydroxycyclohexan-1-one (1.0 eq) in anhydrous Benzene or Toluene (0.1 M).

  • Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

    • Causality: The strong acid rapidly protonates the tertiary hydroxyl group. A catalytic amount is sufficient as the proton is regenerated during the final elimination step[2].

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to vigorous reflux.

    • Causality: The Dean-Stark trap physically removes the water generated during the dehydration as an azeotrope. According to Le Chatelier’s principle, this irreversible removal drives the equilibrium entirely toward the enone product, preventing re-hydration.

  • Workup: Once water ceases to collect (typically 2-4 hours), cool the reaction, neutralize with saturated aqueous NaHCO₃, and extract with diethyl ether. Dry over anhydrous MgSO₄ and concentrate.

  • System Validation & QC:

    • FTIR Spectroscopy: The reaction is deemed complete and successful when the broad -OH stretch (~3400 cm⁻¹) completely disappears, and a strong, sharp conjugated carbonyl stretch emerges at ~1670 cm⁻¹.

    • UV-Vis: The product will show a distinct λ_max shift indicative of α,β-unsaturation.

Quantitative Reaction Profiles

The following table summarizes the quantitative data and expected yields for the critical transformations involving 2-ethyl-2-hydroxycyclohexan-1-one.

TransformationPrecursorReagents / CatalystConditionsYield / Outcome
C-C Coupling (Transfer Hydrogenation) Cyclic α-Ketol + EthyleneOs(0) Catalyst (100 mol%)Toluene (2.0 M), 130 °C, 48 h60–84% isolated yield (adduct dependent)
Acid-Catalyzed Dehydration 2-Ethyl-2-hydroxycyclohexan-1-oneH₂SO₄ (cat.), TolueneReflux (Dean-Stark), 2-4 hQuantitative conversion to α,β-unsaturated enone
Hydrazone Derivatization 2-Ethyl-2-hydroxycyclohexan-1-oneBrady's Reagent (2,4-DNPH / H₂SO₄)Room Temp to RefluxFormation of red prisms (m.p. 229-231 °C)

References

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides Source: The Journal of Organic Chemistry - ACS Publications (February 15, 2022) URL:[Link]

  • Osmium(0)-Catalyzed C–C Coupling of Ethylene and α-Olefins with Diols, Ketols, or Hydroxy Esters via Transfer Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications (August 31, 2016) URL:[Link]

  • The major product of the following reaction is (Acid-Catalyzed Dehydration Mechanism) Source: AskFilo Educational Resources URL:[Link]

  • US7323485B2 - 4-(substituted cycloalkylmethyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 2-Ethyl-2-hydroxycyclohexan-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis of 2-ethyl-2-hydroxycyclohexan-1-one, a valuable chiral building block.

Troubleshooting Guide: Enhancing Your Enantiomeric Excess

Low enantiomeric excess (ee) is a frequent hurdle in asymmetric synthesis. This section provides a structured approach to diagnosing and resolving common issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting and optimizing the enantiomeric excess of your reaction.

Troubleshooting_Workflow cluster_0 Initial Synthesis & Analysis cluster_1 Investigation of Root Causes cluster_2 Optimization Strategies cluster_3 Resolution & Final Product start start analyze Confirm ee with a reliable analytical method (e.g., Chiral HPLC, GC) start->analyze conditions Suboptimal Reaction Conditions? analyze->conditions catalyst Catalyst Inefficiency or Racemic Background Reaction? analyze->catalyst reagents Purity of Reagents and Solvents? analyze->reagents screen_conditions Screen Temperature, Solvent, and Reaction Time conditions->screen_conditions Optimize screen_catalyst Screen Chiral Catalysts/Ligands and Catalyst Loading catalyst->screen_catalyst Optimize purify_reagents Purify Starting Materials and Dry Solvents reagents->purify_reagents Verify & Purify final_product Achieve High Enantiomeric Excess (>99%) screen_conditions->final_product resolution Consider Enzymatic Kinetic Resolution if Optimization Fails screen_catalyst->resolution Alternative screen_catalyst->final_product purify_reagents->final_product resolution->final_product

Caption: Troubleshooting workflow for improving enantiomeric excess.

Question & Answer Troubleshooting

Q1: My initial synthesis of 2-ethyl-2-hydroxycyclohexan-1-one resulted in a low enantiomeric excess (e.g., <50% ee). What are the most likely causes and how can I improve it?

A1: Low enantiomeric excess can stem from several factors, including suboptimal reaction conditions, catalyst issues, or a competing non-enantioselective background reaction.[1][2] Here’s a systematic approach to address this:

1. Verify Your Analytical Method: First, ensure your method for determining enantiomeric excess is accurate and reproducible. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most reliable techniques.[1][3]

2. Optimize Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence enantioselectivity.[1]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer, although this may slow down the reaction rate.[1]

  • Solvent: The polarity and coordinating ability of the solvent can dramatically affect the catalyst's performance and the stereochemical outcome.[1] It is advisable to screen a range of solvents with varying dielectric constants.

Data Presentation: Effect of Temperature and Solvent on Enantiomeric Excess

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1L-Proline (20)DMSO25247565
2L-Proline (20)CH3CN25247072
3L-Proline (20)Toluene25246558
4L-Proline (20)CH3CN0486885
5L-Proline (20)CH3CN-20726092

This data is illustrative and serves as a guide for optimization.

3. Evaluate the Catalyst System:

  • Catalyst Purity and Handling: Ensure your chiral catalyst or ligand is of high purity and has been handled correctly to prevent decomposition or contamination.[1]

  • Catalyst Loading: The amount of catalyst can be crucial. Both too little and too much catalyst can sometimes lead to lower enantiomeric excess.[1] An optimal catalyst loading should be determined experimentally.

  • Screen Different Catalysts/Ligands: If optimizing conditions with your current catalyst is unsuccessful, consider screening other chiral catalysts or ligands. For the synthesis of α-hydroxy ketones, organocatalysts like proline and its derivatives, as well as various chiral metal-ligand complexes, have shown great promise.[4][5][6]

Experimental Protocol: Screening of Chiral Organocatalysts for Asymmetric Aldol Reaction

This protocol describes a general procedure for screening different organocatalysts for the synthesis of 2-ethyl-2-hydroxycyclohexan-1-one from cyclohexanone and propionaldehyde.

Materials:

  • Cyclohexanone

  • Propionaldehyde

  • Selected chiral organocatalysts (e.g., L-Proline, (S)-2-(Trifluoromethyl)pyrrolidine, MacMillan catalyst)

  • Anhydrous solvent (e.g., CH3CN, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (10-30 mol%).

  • Add the anhydrous solvent, followed by cyclohexanone (1.2 - 2 equivalents).

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10-15 minutes.

  • Slowly add propionaldehyde (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess of the purified 2-ethyl-2-hydroxycyclohexan-1-one using chiral HPLC or GC.

Q2: I'm observing inconsistent enantiomeric excess between different batches of the same reaction. What could be the cause?

A2: Inconsistent results often point to variations in experimental parameters that are not being strictly controlled.[2]

  • Purity of Reagents: Impurities in starting materials, reagents, or solvents can interfere with the catalyst's activity and lead to variable enantioselectivity.[1] Ensure the purity of your cyclohexanone and propionaldehyde, and use freshly distilled or anhydrous solvents.

  • Atmospheric Conditions: Many asymmetric reactions are sensitive to air and moisture.[2] Ensure all reactions are performed under a consistently inert atmosphere (e.g., nitrogen or argon).

  • Rate of Addition: The rate at which reagents are added can sometimes influence the stereochemical outcome. Maintain a consistent and controlled addition rate for all batches.

Q3: I have optimized the reaction conditions, but the enantiomeric excess is still not satisfactory. Are there any alternative strategies?

A3: If direct asymmetric synthesis proves challenging, consider a resolution-based approach.

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer in high enantiopurity.[7][8][9] Lipases are commonly used for the resolution of α-hydroxy ketones through enantioselective acylation.[9] While the maximum theoretical yield for the desired enantiomer is 50%, this method can be highly effective for obtaining enantiopomerically pure material.[9]

  • Dynamic Kinetic Resolution (DKR): This method combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of up to 100% of a single enantiomer.[9] This is often achieved by using a combination of an enzyme and a chemical racemization catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of chiral catalysts used for the asymmetric synthesis of α-hydroxy ketones?

A1: Several classes of catalysts are effective for this transformation:

  • Organocatalysts: Proline and its derivatives are widely used for asymmetric aldol and α-hydroxylation reactions, proceeding through an enamine-based mechanism.[4][10][11]

  • Metal-based Catalysts: Chiral complexes of metals such as rhodium, palladium, and ruthenium with chiral ligands (e.g., BINAP, DuPhos) are used in asymmetric hydrogenations and other transformations to produce chiral α-hydroxy ketones.[12][13]

  • Biocatalysts (Enzymes): Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the formation of α-hydroxy ketones from aldehydes with high enantioselectivity.[7][8] Hydrolases, such as lipases, are primarily used for the kinetic resolution of racemic α-hydroxy ketones.[7][8][9]

Q2: How does the structure of the proline-based organocatalyst influence the reaction's stereochemical outcome?

A2: The stereochemical outcome of proline-catalyzed reactions is determined by the transition state geometry. L-proline, for example, forms a chiral enamine with the ketone, which then attacks the aldehyde from a specific face to minimize steric hindrance, leading to the preferential formation of one enantiomer.[10] The zwitterionic nature of proline and hydrogen bonding in the transition state also play crucial roles in controlling the stereoselectivity.[10] Modifications to the proline scaffold can further enhance enantioselectivity and broaden the substrate scope.[14]

Catalytic Cycle of a Proline-Catalyzed Asymmetric Aldol Reaction

Proline_Catalytic_Cycle cyclohexanone Cyclohexanone enamine Chiral Enamine Intermediate cyclohexanone->enamine + L-Proline - H2O proline L-Proline transition_state Zimmerman-Traxler Transition State enamine->transition_state + Propionaldehyde propionaldehyde Propionaldehyde iminium_ion Iminium Ion transition_state->iminium_ion hydrolysis Hydrolysis iminium_ion->hydrolysis + H2O hydrolysis->proline Regenerates Catalyst product (R)-2-ethyl-2-hydroxycyclohexan-1-one hydrolysis->product

Caption: Catalytic cycle of the L-proline catalyzed asymmetric aldol reaction.

Q3: What are the best analytical techniques for determining the enantiomeric excess of 2-ethyl-2-hydroxycyclohexan-1-one?

A3: The most common and reliable methods for determining enantiomeric excess are:[1][3][15]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers using a chiral stationary phase.[1][15]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile and thermally stable compounds, using a chiral column.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: These reagents form diastereomeric complexes with the enantiomers, which have distinct NMR spectra, allowing for quantification.[1][15]

Q4: Can biocatalysis be a viable option for the synthesis of enantiomerically pure 2-ethyl-2-hydroxycyclohexan-1-one?

A4: Yes, biocatalysis offers several promising strategies for synthesizing chiral α-hydroxy ketones.[7][8]

  • ThDP-dependent Lyases: These enzymes can catalyze the asymmetric carboligation of aldehydes to form α-hydroxy ketones with high enantiomeric excess (often >99%).[8]

  • Whole-cell Redox Processes: Certain microorganisms can perform selective reductions of diketones or oxidations of vicinal diols to produce enantiopure α-hydroxy ketones.[8]

  • Enzymatic Resolutions: As mentioned earlier, hydrolases (e.g., lipases) are excellent for the kinetic resolution of racemic mixtures of α-hydroxy ketones.[7][9]

References

  • Maruoka, K. Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC.
  • Breman, A. C. et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PMC.
  • Garrabou, X. et al. Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ACS Publications. Available at: [Link].

  • Garrabou, X. et al. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed. Available at: [Link].

  • Hamed, O. A. et al. Asymmetric α-hydroxy Ketone Synthesis by Direct Ketone Oxidation Using a Bimetallic Palladium(II) Complex. Loyola eCommons. Available at: [Link].

  • A Simple Synthetic Route to Enantiopure α-Hydroxy Ketone Derivatives by Asymmetric Hydrogen
  • Breman, A. C. et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science (RSC Publishing). Available at: [Link].

  • Harada, S. et al. Enantioselective Acyloin Rearrangement of Acyclic Aldehydes Catalyzed by Chiral Oxazaborolidinium Ion. Organic Letters (ACS Publications). Available at: [Link].

  • Connon, S. Efficient, catalytic, asymmetric crossed acyloin condensations. GEPRIS - DFG. Available at: [Link].

  • Asymmetric addition of Grignard reagents to ketones. ResearchGate. Available at: [Link].

  • Buchler GmbH. Chiral Ligands. Buchler GmbH. Available at: [Link].

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. Available at: [Link].

  • O'Toole, S. E. et al. NHC-catalysed, chemoselective crossed-acyloin reactions. RSC Publishing. Available at: [Link].

  • O'Toole, S. E. et al. Highly chemoselective direct crossed aliphatic-aromatic acyloin condensations with triazolium-derived carbene catalysts. PubMed. Available at: [Link].

  • Acyloin Ester Condens
  • Determin
  • You, L. et al. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research (ACS Publications). Available at: [Link].

  • Asymmetric reactions_synthesis.
  • Kim, H. et al. Synthesis of Optically Active 4-Substituted 2-Cyclohexenones. ACS Publications. Available at: [Link].

  • Asymmetric reaction of cyclohexanone with aryl aldehydes promoted by ferrocenium organocatalyst 17. ResearchGate. Available at: [Link].

  • Augusti, D. V. et al. Rapid enantiomeric determination of α-hydroxy acids by electrospray ionization tandem mass spectrometry. Chemical Communications (RSC Publishing). Available at: [Link].

  • Proline organocatalysis. Wikipedia. Available at: [Link].

  • Kannappan, V. Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link].

  • Nieto, O. R. et al. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • 2-Ethyl-2-hydroxycyclohexan-1-one. PubChem. Available at: [Link].

  • In vitro characterization of an enzymatic redox cascade composed of an alcohol dehydrogenase, an enoate reductases and a Baeyer–Villiger monooxygenase. PMC.
  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. Available at: [Link].

  • Enhanced Reactivity and Selectivity in Organocatalysis via In-Situ Proline-Boronic Acid Complex Modification. ChemRxiv. Available at: [Link].

  • Kotsuki, H. et al.
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC.
  • Dalko, P. I. Comprehensive Enantioselective Organocatalysis. Wiley-VCH. Available at: [Link].

  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones.
  • Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. PMC.
  • Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews (RSC Publishing). Available at: [Link].

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link].

  • 1,2-cyclohexane dione, 765-87-7. The Good Scents Company. Available at: [Link].

  • Synthesis of ethyl 2-hydroxycyclohexanecarboxylate. PrepChem.com. Available at: [Link].

  • Asymmetric-Synthesis.
  • Enantioselective Organoc
  • Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. Queen's University Belfast. Available at: [Link].

  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less C
  • Imbos, R. et al. Highly enantioselective catalytic conjugate additions to cyclohexadienones. (vol 1, pg 624, 1999). CORE. Available at: [Link].

  • 2-cyclohexenone. Organic Syntheses Procedure. Available at: [Link].

Sources

Optimization

preventing dehydration of 2-ethyl-2-hydroxycyclohexan-1-one during distillation

Welcome to the technical support center for the handling and purification of 2-ethyl-2-hydroxycyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and purification of 2-ethyl-2-hydroxycyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing dehydration during the distillation of this and similar β-hydroxy ketones. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your compound.

Introduction: The Challenge of Purifying β-Hydroxy Ketones

2-Ethyl-2-hydroxycyclohexan-1-one is a valuable intermediate in organic synthesis. However, its structural features—a hydroxyl group beta to a carbonyl group—make it susceptible to elimination of water (dehydration) under thermal stress, particularly during purification by distillation.[1][2] This facile dehydration leads to the formation of the conjugated α,β-unsaturated ketone, 2-ethyl-2-cyclohexen-1-one, as an undesired byproduct. The conditions required for distillation are often vigorous enough to trigger this unwanted reaction.[1][3]

This guide will explore the mechanisms behind this dehydration and provide robust, field-proven troubleshooting strategies and alternative purification protocols to help you isolate your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: Why is 2-ethyl-2-hydroxycyclohexan-1-one so prone to dehydration during distillation?

A1: The susceptibility to dehydration stems from the arrangement of the hydroxyl and carbonyl groups. Both acidic and basic conditions, which can arise from trace impurities or be induced by heat, can catalyze the elimination of water.[1][2]

  • Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent removal of an alpha-proton by a weak base (like water or another alcohol molecule) leads to the formation of a stable, conjugated double bond.[4][5][6]

  • Under basic conditions, a proton on the carbon alpha to the carbonyl group is removed to form an enolate. This enolate then expels the hydroxide ion in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism to form the α,β-unsaturated ketone.[1][6][7] The stability of the resulting conjugated system is a significant driving force for this reaction.[1][8]

Q2: What are the immediate signs that my compound is dehydrating during distillation?

A2: There are several indicators to watch for:

  • Inconsistent Boiling Point: The boiling point may not stabilize, or you may observe multiple fractions distilling at different temperatures.

  • Discoloration: The dehydration product, an α,β-unsaturated ketone, can sometimes be colored or lead to colored byproducts, causing your distillate to appear yellow or brown.

  • Analytical Inconsistencies: Post-distillation analysis (e.g., by NMR, GC, or LC-MS) will show the presence of the dehydrated product, 2-ethyl-2-cyclohexen-1-one, in addition to or instead of your desired 2-ethyl-2-hydroxycyclohexan-1-one.

Q3: Can I just use a lower temperature for the distillation?

A3: While lowering the temperature is the right instinct, simply reducing the heat input may not be sufficient if you are distilling at atmospheric pressure. The boiling point of 2-ethyl-2-hydroxycyclohexan-1-one may still be high enough to cause dehydration. The most effective way to lower the boiling temperature is to reduce the pressure through vacuum distillation.

Troubleshooting Guide: Preventing Dehydration

If you are experiencing dehydration of your 2-ethyl-2-hydroxycyclohexan-1-one during distillation, here are some troubleshooting steps and alternative protocols to consider.

Issue 1: Dehydration Observed During Standard Atmospheric Distillation
Root Cause Analysis:

The high temperatures required for atmospheric distillation are likely providing the activation energy needed for the elimination reaction, even in the absence of strong acid or base catalysts.

Recommended Solution: Vacuum Distillation

Reducing the pressure of the distillation apparatus significantly lowers the boiling point of the compound, thereby reducing the thermal stress and minimizing the risk of dehydration.

Experimental Protocol: Vacuum Distillation of 2-Ethyl-2-hydroxycyclohexan-1-one
  • Preparation:

    • Ensure your glassware is free of any acidic or basic residues by washing with a neutral detergent, rinsing with deionized water, and drying thoroughly.

    • Add the crude 2-ethyl-2-hydroxycyclohexan-1-one to a round-bottom flask, no more than half-full.

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Use a cold trap between your distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, gradually heat the distillation flask using a heating mantle with a stirrer.

    • Collect the fraction that distills at the expected boiling point for your target pressure. For a related compound, ethyl 2-hydroxycyclohexanecarboxylate, the boiling point is reported as 68-71 °C at 0.2 mmHg.[9] Expect a similar range for 2-ethyl-2-hydroxycyclohexan-1-one.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

    • Analyze the collected fractions to confirm purity.

Pressure (mmHg)Estimated Boiling Point of 2-ethyl-2-hydroxycyclohexan-1-one (°C)
760 (Atmospheric)> 200 (Decomposition likely)
10~110-120
1~70-80
0.2~65-75

Note: These are estimated boiling points. An exact boiling point under vacuum should be determined experimentally.

Issue 2: Dehydration Persists Even Under Vacuum
Root Cause Analysis:

If dehydration still occurs under vacuum, it is likely due to the presence of acidic or basic impurities in your crude product that are catalyzing the reaction at lower temperatures.

Recommended Solution: Neutralizing Wash and/or Azeotropic Distillation

A neutralizing wash can remove catalytic impurities. Azeotropic distillation with a non-polar solvent can also be employed to remove water (both from the reaction and as a potential reactant in side reactions) at a lower temperature.

Experimental Protocol: Neutralizing Wash
  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (to remove acid) or a dilute solution of ammonium chloride (to remove base).

  • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure before proceeding with vacuum distillation.

Experimental Protocol: Azeotropic Distillation

Azeotropic distillation is a technique where an entrainer (another solvent) is added to the mixture to form a new, lower-boiling azeotrope.[10][11][12] For removing water, toluene or benzene are often used.

  • Preparation:

    • To the crude 2-ethyl-2-hydroxycyclohexan-1-one in a round-bottom flask, add a non-polar solvent that forms an azeotrope with water, such as toluene.

    • Set up a distillation apparatus with a Dean-Stark trap.

  • Procedure:

    • Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap.

    • The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the distillation flask.

    • Continue until no more water collects in the trap.

  • Purification:

    • After removing the water, the toluene can be removed by distillation (or under reduced pressure) to yield the dehydrated crude product, which can then be purified by vacuum distillation.

Visualization of Troubleshooting Logic

Caption: Troubleshooting workflow for preventing dehydration.

Mechanism of Dehydration

To better understand the process you are trying to prevent, here are the simplified mechanisms for acid- and base-catalyzed dehydration.

Acid-Catalyzed Dehydration (E1 Mechanism)

G A β-Hydroxy Ketone B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O D α,β-Unsaturated Ketone C->D - H+

Caption: Acid-catalyzed dehydration of a β-hydroxy ketone.

Base-Catalyzed Dehydration (E1cB Mechanism)

G A β-Hydroxy Ketone B Enolate A->B + B- C α,β-Unsaturated Ketone B->C - OH-

Caption: Base-catalyzed dehydration of a β-hydroxy ketone.

Conclusion

The successful purification of 2-ethyl-2-hydroxycyclohexan-1-one hinges on mitigating the inherent tendency of this β-hydroxy ketone to undergo dehydration. By understanding the underlying chemical mechanisms and employing gentler purification techniques such as vacuum distillation, you can effectively prevent the formation of the undesired α,β-unsaturated byproduct. Should dehydration persist, a simple neutralizing wash prior to distillation can often resolve the issue by removing catalytic impurities. For particularly stubborn cases, alternative methods like azeotropic distillation or column chromatography should be considered.

By following the guidance in this technical support document, you will be better equipped to obtain your target compound with the high degree of purity required for your research and development endeavors.

References
  • JoVE. (2025, May 22). Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation. Retrieved from [Link]

  • Allen, C. F. H., & Allen, C. V. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, November 10). Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simulation, and Cost Analysis. Retrieved from [Link]

  • Pearson. (n.d.). Propose mechanisms for the following base-catalyzed condensations, with dehydration. (b) benzaldehyde with propionaldehyde. Retrieved from [Link]

  • ACS Publications. (2018, March 14). Kinetic Resolution of β-Hydroxy Carbonyl Compounds via Enantioselective Dehydration Using a Cation-Binding Catalyst: Facile Access to Enantiopure Chiral Aldols. Organic Letters. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 7). dehydration of aldol reaction products [Video]. YouTube. Retrieved from [Link]

  • ChemEnggHelp. (2021, March 5). Azeotropic Distillation Process for Ethanol Dehydration. Retrieved from [Link]

  • ACS Publications. (2007, May 24). Dehydration of Ethanol Using Azeotropic Distillation with Isooctane. Retrieved from [Link]

  • International Journal for Research Trends and Innovation. (n.d.). An overview of Dehydration of Ethanol by Azeotropic Distillation using various entrainer. Retrieved from [Link]

  • Google Patents. (n.d.). EP0361839A2 - Dehydration process using azeotropic distillation.
  • Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • Google Patents. (n.d.). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. Retrieved from [Link]

  • University of California, Davis. (n.d.). Dehydration of an alcohol. Retrieved from [Link]

  • Eureka. (2005, January 6). Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-hydroxycyclohexan-1-one. Retrieved from [Link]

  • Google Patents. (2011, February 10). US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one.
  • Organic Chemistry Portal. (n.d.). An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • Google Patents. (2015, November 18). Extractive distillation process for extracting cyclohexanol from cyclohexanone liquid waste.
  • YouTube. (2020, April 21). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. Retrieved from [Link]

  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate. Retrieved from [Link]

  • University of Washington. (2003). CHEM 253 Winter 2003 Experiment #2 Dehydration of Cyclohexanol Background. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Synthesis of Alkenes: The Dehydration of Cyclohexanol. Retrieved from [Link]

  • YouTube. (2020, April 20). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Retrieved from [Link]

  • Google Patents. (n.d.). US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water.
  • Organic Syntheses. (1960). 3-ethoxy-2-cyclohexenone. 40, 41. DOI: 10.15227/orgsyn.040.0041. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing C6-Alkylation of 2-Ethyl-2-hydroxycyclohexan-1-one

Welcome to the Process Chemistry Support Center. This hub is designed for researchers, structural biologists, and drug development professionals working on the α -alkylation of highly substituted acyloins, specifically 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This hub is designed for researchers, structural biologists, and drug development professionals working on the α -alkylation of highly substituted acyloins, specifically 2-ethyl-2-hydroxycyclohexan-1-one[1].

Because the C2 position of this molecule is fully substituted with an ethyl group and a tertiary hydroxyl group, electrophilic alkylation must be directed to the C6 α -position. However, the presence of the unprotected tertiary alcohol introduces severe competing pathways, including O-alkylation and retro-aldol cleavage[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven strategies to maximize your C6-alkylation yield and regioselectivity.

Mechanistic Overview & Diagnostic Workflow

When subjecting 2-ethyl-2-hydroxycyclohexan-1-one to basic conditions, the most acidic proton is not on the C6 carbon (pKa ~19), but rather the C2 hydroxyl group (pKa ~16). Consequently, the first equivalent of base exclusively forms a lithium alkoxide. To achieve C-alkylation at C6, researchers must choose between two distinct mechanistic pathways: Strategy A (Hydroxyl Protection) or Strategy B (Dilithium Enediolate Formation) [3][4].

Pathway Substrate 2-ethyl-2-hydroxycyclohexan-1-one Branch1 Strategy A: OH Protection Substrate->Branch1 Branch2 Strategy B: Dianion Formation Substrate->Branch2 ProtStep TBS-Cl, Imidazole (Blocks O-Alkylation) Branch1->ProtStep Enol2 LDA (2.2 eq), -78°C Form Dilithium Enediolate Branch2->Enol2 Enol1 LDA (1.1 eq), -78°C Form Protected Enolate ProtStep->Enol1 Alk Add Electrophile (R-X) + DMPU Enol1->Alk Enol2->Alk Fail Retro-Aldol Cleavage (If T > -40°C) Enol2->Fail Thermal Degradation Prod C6-Alkylated Product (Target Molecule) Alk->Prod Optimal Yield

Fig 1: Reaction pathways for C6-alkylation highlighting the protection vs. enediolate strategies.

Quantitative Strategy Comparison

Choosing the right approach depends on your tolerance for step-count versus yield. The table below summarizes the quantitative and qualitative differences between the two primary strategies.

ParameterStrategy A: Silyl Protection (Recommended)Strategy B: Direct Enediolate Formation
Base Required 1.1 equivalents LDA> 2.1 equivalents LDA
Active Nucleophile Mono-lithium enolateDilithium enediolate
Regioselectivity Exclusive C6-alkylationMixed C6- and O-alkylation
Retro-Aldol Risk Low (protected alkoxide)High (requires strict T < -78°C)
Typical Yield 75 - 85% (over 3 steps)30 - 50% (single step)
Diastereoselectivity High (bulky TBS group directs attack)Moderate (lithium-coordinated assembly)

Troubleshooting & FAQs

Q1: I am using 1.1 equivalents of LDA on the unprotected ketone, but I am recovering unreacted starting material and O-alkylated byproducts. What went wrong? A: Enediolates are ambident nucleophiles, meaning they can react at both the carbon and oxygen centers[2]. Because the C2-OH is more acidic than the C6-H, your single equivalent of LDA is entirely consumed forming the C2-alkoxide. There is no base left to deprotonate C6. You must use a minimum of 2.1 equivalents of LDA to form the reactive dilithium enediolate[4].

Q2: My reaction mixture turns dark brown upon base addition, and GC-MS shows fragmented masses. How do I prevent this? A: This is a classic retro-aldol cleavage. When the C2-hydroxyl is deprotonated, the resulting alkoxide can collapse, breaking the C1-C2 bond and destroying the cyclohexanone ring. Causality: This fragmentation is highly temperature-dependent. Localized warming above -40°C provides the activation energy needed for the C-C bond cleavage. Solution: Ensure strict cryogenic conditions (-78°C). Add the base dropwise down the side of the flask to pre-cool it before it hits the reaction mixture.

Q3: How does the C2 stereocenter influence the diastereoselectivity of the new C6 alkylation? A: The pre-existing stereocenter at C2 (bearing the ethyl and hydroxyl/siloxy groups) dictates the facial approach of the electrophile. Alkylation proceeds via a lithium-coordinated chair-like assembly[3]. The bulky ethyl group and the coordinated lithium alkoxide create significant steric hindrance on one face of the ring, favoring equatorial attack from the opposite face to minimize 1,3-diaxial interactions.

Self-Validating Experimental Protocol (Strategy A)

To maximize yield and prevent retro-aldol degradation, we strongly recommend Strategy A , which utilizes a tert-butyldimethylsilyl (TBS) protecting group prior to enolization. This protocol is designed as a self-validating system, meaning each step has a built-in diagnostic check.

Step 1: C2-Hydroxyl Protection
  • Charge: Dissolve 2-ethyl-2-hydroxycyclohexan-1-one (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagents: Add imidazole (2.5 eq) followed by TBS-Cl (1.5 eq) at 0°C. Stir at room temperature for 12 hours.

  • Validation Checkpoint (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 4:1). The highly polar starting material ( Rf​ ~0.2) must be completely consumed, replaced by a non-polar silyl ether ( Rf​ ~0.7). If starting material remains, add 0.5 eq more TBS-Cl.

  • Workup: Extract with diethyl ether, wash with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate.

Step 2: Regioselective Enolization
  • Preparation: In an oven-dried flask under Argon, prepare a solution of the TBS-protected ketone in anhydrous THF (0.2 M). Cool the flask to exactly -78°C using a dry ice/acetone bath.

  • Deprotonation: Add freshly prepared LDA (1.1 eq) dropwise over 15 minutes.

  • Validation Checkpoint (Visual/Thermal): The solution should remain pale yellow. Warning: If the solution flashes dark brown, your internal temperature has spiked, indicating retro-aldol cleavage. Stir at -78°C for 1 hour.

Step 3: α -Alkylation
  • Activation: Add DMPU (2.0 eq) to the enolate solution. Causality: DMPU solvates the lithium cation, breaking up tight enolate aggregates and dramatically increasing the nucleophilicity of the C6 carbon[4][5].

  • Electrophile: Add the alkyl halide (R-X, 1.5 eq) dropwise. Maintain at -78°C for 2 hours, then slowly warm to -20°C.

  • Validation Checkpoint (GC-MS): Quench a 0.1 mL aliquot in saturated NH4​Cl . GC-MS should show a single major peak corresponding to M+=(Protected Ketone)+(Alkyl Mass)−(Halogen Mass) .

Step 4: Deprotection
  • Cleavage: Treat the crude alkylated product with TBAF (1.5 eq) in THF at 0°C for 2 hours to remove the TBS group.

  • Validation Checkpoint (FTIR): Following aqueous workup, IR spectroscopy of the isolated product must show the return of the broad hydroxyl stretch at ~3400 cm⁻¹, confirming successful deprotection to yield the final C6-alkylated 2-ethyl-2-hydroxycyclohexan-1-one.

References

  • Electrophile-Directed Diastereoselective Alkylation of Prochiral Enediolates Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Enediolate-Dilithium Amide Mixed Aggregates in the Enantioselective Alkylation of Arylacetic Acids: Structural Studies and a Stereochemical Model Source: National Institutes of Health (nih.gov) URL:[Link]

  • Enediolate–Dilithium Amide Mixed Aggregates in the Enantioselective Alkylation of Arylacetic Acids: Structural Studies and a Stereochemical Model Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Total synthesis of dissectol A, using an enediolate-based Tsuji–Trost reaction Source: National Institutes of Health (nih.gov) URL:[Link]

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • Synthesis of Substituted Hydrindanes. Part I. Products Arising from the Cyclization of Acetonyl Cyclohexanones and Acetonyl Cyclohexadiones Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Optimization

troubleshooting impurities in 2-ethyl-2-hydroxycyclohexan-1-one liquid extraction

An in-depth guide to navigating the complexities of liquid-liquid extraction for 2-ethyl-2-hydroxycyclohexan-1-one, this Technical Support Center provides researchers, scientists, and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of liquid-liquid extraction for 2-ethyl-2-hydroxycyclohexan-1-one, this Technical Support Center provides researchers, scientists, and drug development professionals with expert troubleshooting strategies and frequently asked questions. As Senior Application Scientists, we have structured this guide to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower you to resolve impurities and optimize your purification process.

Understanding the Target Molecule and Potential Impurities

2-Ethyl-2-hydroxycyclohexan-1-one is a tertiary alcohol and a ketone. Its purification via liquid-liquid extraction (LLE) is a critical step, often complicated by impurities from its synthesis. A common synthetic route is the Grignard reaction, where an ethyl Grignard reagent (e.g., ethylmagnesium bromide) reacts with a suitable cyclohexanone derivative.[1][2][3] This synthesis, while effective, can introduce several classes of impurities that pose challenges during extraction.

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

CompoundStructureMolecular Weight ( g/mol )Key Characteristics
2-Ethyl-2-hydroxycyclohexan-1-one C8H14O2142.20[4]Target molecule; contains both ketone and hydroxyl functional groups.
1,2-Cyclohexanedione C6H8O2112.13Potential unreacted starting material. More polar than the target molecule.
Benzene/Toluene/THF --Residual reaction solvents.
Pinacol-type Byproducts C12H22O4 (example)VariableFormed from the coupling of two ketone radical anions, indicative of a single electron transfer (SET) pathway.[5] Generally higher molecular weight and less polar.
Unreacted Grignard Reagent Quench Products (e.g., Ethane) C2H630.07Gaseous byproduct, typically not an issue in LLE.

Troubleshooting Guide: Liquid-Liquid Extraction Issues

This section addresses specific problems encountered during the liquid-liquid extraction of 2-ethyl-2-hydroxycyclohexan-1-one in a question-and-answer format.

Q1: I've formed a thick, stable emulsion between my aqueous and organic layers that won't separate. What's happening and how can I fix it?

A1: Emulsion formation is one of the most frequent challenges in LLE.[6][7] An emulsion is a stable dispersion of one liquid in another, often stabilized by surfactant-like molecules at the interface, which can include deprotonated fatty acids, phospholipids, or certain byproducts from your reaction.[8] The vigorous shaking required for extraction can provide the energy to form these stable droplets.[8]

Immediate Corrective Actions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). Sometimes, the emulsion will break on its own.

  • Gentle Agitation: Gently swirl the funnel or tap the sides. This can help coalesce the dispersed droplets.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the funnel and gently mix.[6][9] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and destabilizing the emulsion.[6]

Preventative Measures:

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. This reduces the mechanical energy input that leads to emulsion formation.[6]

  • Alternative Techniques: For samples prone to emulsions, consider Supported Liquid Extraction (SLE). In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, preventing the vigorous mixing that causes emulsions.[6]

Q2: My yield of 2-ethyl-2-hydroxycyclohexan-1-one is very low after extraction. What are the likely causes?

A2: Low recovery is a multifaceted problem that can stem from chemical properties or procedural errors.

Potential Causes & Solutions:

  • Incorrect Solvent Polarity: The principle of "like dissolves like" is paramount. Your organic solvent must effectively solvate the target molecule. While 2-ethyl-2-hydroxycyclohexan-1-one has a nonpolar ethyl group and cyclohexane ring, the ketone and hydroxyl groups add significant polarity.

    • Solution: Choose a solvent of intermediate polarity. Highly nonpolar solvents like hexane may not be effective. Consider ethyl acetate, dichloromethane (DCM), or methyl t-butyl ether (MTBE). The LogP value (partition coefficient) is a good indicator of a compound's hydrophobicity and can help in solvent selection.[7]

  • Inappropriate pH of the Aqueous Phase: The pH of the aqueous phase can drastically alter the solubility of your compound.[10][11] At high pH (e.g., >12), the hydroxyl group on your molecule can be deprotonated to form an alkoxide. This negatively charged species is significantly more soluble in the aqueous phase, causing it to partition out of the organic layer.

    • Solution: Ensure the pH of your aqueous phase is neutral (pH ~7) or slightly acidic (pH 5-6) during the primary extraction.[12] This keeps the hydroxyl group protonated and the molecule neutral, maximizing its preference for the organic phase.[12]

  • Insufficient Number of Extractions: A single extraction is rarely sufficient to transfer all of the product. The partition coefficient dictates that the compound will distribute between the two phases at a fixed ratio.

    • Solution: Perform multiple extractions (typically 2-3) with smaller volumes of the organic solvent.[13] Combining these smaller extractions is more efficient than a single extraction with a large volume.

  • Incomplete Phase Separation: If you prematurely drain the layers or include some of the aqueous layer with your organic phase, your yield will be reduced after the drying and solvent removal steps.

    • Solution: Allow the layers to separate completely. If the interface is difficult to see, try holding a white piece of paper or a light source behind the funnel.

Workflow for Troubleshooting LLE Problems

The following diagram outlines a logical decision-making process for addressing common issues during the extraction process.

G start Start: Post-Extraction Issue Observed problem What is the primary issue? start->problem emulsion Persistent Emulsion problem->emulsion Poor Layer Separation low_yield Low Product Yield problem->low_yield Low Recovery impurity Product is Impure problem->impurity Contamination emulsion_sol1 Action: Add Brine (NaCl soln.) Rationale: Increase aqueous phase polarity. emulsion->emulsion_sol1 yield_check1 Check: Was the aqueous pH neutral or acidic? low_yield->yield_check1 impurity_check1 What is the nature of the impurity? impurity->impurity_check1 emulsion_sol2 Action: Gentle Swirling/Let Stand Rationale: Allow droplets to coalesce. emulsion_sol1->emulsion_sol2 If not resolved emulsion_sol3 Action: Centrifugation Rationale: Physically force layer separation. emulsion_sol2->emulsion_sol3 If still not resolved yield_check2 Check: Was the extraction repeated 2-3 times? yield_check1->yield_check2 Yes yield_sol1 Action: Adjust pH to ~7 and re-extract. Rationale: Prevents formation of water-soluble alkoxide. yield_check1->yield_sol1 No yield_check3 Check: Is the extraction solvent appropriate (e.g., Ethyl Acetate)? yield_check2->yield_check3 Yes yield_sol2 Action: Perform additional extractions. Rationale: Maximize recovery based on partition coefficient. yield_check2->yield_sol2 No yield_sol3 Action: Change to a more suitable solvent. Rationale: Match solvent polarity to analyte. yield_check3->yield_sol3 No impurity_acid Acidic Impurity impurity_check1->impurity_acid impurity_basic Basic Impurity impurity_check1->impurity_basic impurity_neutral Neutral Impurity (e.g., starting ketone) impurity_check1->impurity_neutral impurity_sol_acid Action: Wash organic layer with dilute base (e.g., NaHCO3). Rationale: Deprotonate acid to make it water-soluble. impurity_acid->impurity_sol_acid impurity_sol_basic Action: Wash organic layer with dilute acid (e.g., 1M HCl). Rationale: Protonate base to make it water-soluble. impurity_basic->impurity_sol_basic impurity_sol_neutral Action: Consider chromatography or distillation. Rationale: LLE is ineffective for separating neutral compounds with similar polarity. impurity_neutral->impurity_sol_neutral

Caption: Troubleshooting Decision Tree for LLE

Frequently Asked Questions (FAQs)

Q1: How can I remove the unreacted 1,2-cyclohexanedione starting material from my product?

A1: The starting material, 1,2-cyclohexanedione, is more polar than your product due to the two ketone groups and the absence of the ethyl group. However, its polarity is likely similar enough to co-extract into the organic layer. An effective method for removing unhindered ketones is to use a bisulfite wash.[14]

  • Mechanism: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with the ketone to form a charged bisulfite adduct.[14] This adduct is ionic and therefore highly soluble in the aqueous phase, effectively pulling the unreacted starting material out of the organic layer. Your product, with its sterically hindered tertiary alcohol, is less likely to react.

Q2: What is the best way to dry the organic layer after extraction?

A2: After combining the organic extracts, they will be saturated with a small amount of water that must be removed before solvent evaporation.

  • Initial Wash: First, wash the combined organic layers with brine (saturated NaCl solution). This helps to pull the majority of the dissolved water out of the organic phase.

  • Drying Agent: Drain the organic layer into an Erlenmeyer flask and add an anhydrous inorganic salt as a drying agent. Common choices include:

    • Magnesium Sulfate (MgSO₄): Fast, high capacity, but can be slightly acidic.

    • Sodium Sulfate (Na₂SO₄): Slower, lower capacity, but neutral. A good general-purpose choice.[9]

  • Procedure: Add the drying agent in portions and swirl the flask.[15] If the agent clumps together, there is still water present. Continue adding until some of the agent flows freely, like a snow globe.[15] Allow it to sit for 10-15 minutes, then remove the drying agent by gravity filtration.

Q3: Can I use pH changes to my advantage to purify my product?

A3: Absolutely. This is the basis of acid-base extraction. While your target molecule is neutral, this technique is invaluable for removing acidic or basic impurities.

  • To Remove Acidic Impurities: Wash the organic extract with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH). The acidic impurities will be deprotonated to form water-soluble salts, which partition into the aqueous layer.

  • To Remove Basic Impurities: Wash the organic extract with a dilute aqueous acid (e.g., 1M HCl). Basic impurities (like certain amines) will be protonated to form water-soluble ammonium salts.

After any acid or base wash, it is good practice to perform a final wash with brine to remove residual acid/base and minimize dissolved water before adding a drying agent.

Protocols

Standard Liquid-Liquid Extraction Protocol
  • Setup: Secure a separatory funnel of appropriate size to a ring stand. Ensure the stopcock is closed and not leaking.

  • Transfer: Pour the reaction mixture into the separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF), add water to create a distinct aqueous phase.

  • Add Extraction Solvent: Add a volume of the chosen organic extraction solvent (e.g., ethyl acetate) to the funnel. A 1:1 volume ratio with the aqueous layer is a good starting point.

  • Mix: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel. Immediately vent the pressure by opening the stopcock while the funnel is inverted.[15] Close the stopcock and gently invert the funnel 10-15 times, venting periodically.

  • Separate: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Drain: Drain the lower layer into a beaker or flask. The denser layer is on the bottom (this is often, but not always, the aqueous layer).

  • Collect: Drain the desired layer. If your product is in the upper layer, pour it out from the top of the funnel to avoid contamination from any droplets of the lower layer near the stopcock.

  • Repeat: Return the aqueous layer to the funnel (if it contains residual product) and repeat the extraction (steps 3-7) two more times with fresh organic solvent.

  • Combine & Dry: Combine all organic extracts and proceed with the drying protocol.

Workflow for LLE Purification

Caption: General Liquid-Liquid Extraction Workflow

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • 2-Ethyl-2-hydroxycyclohexan-1-one | C8H14O2 | CID 12395952 - PubChem. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. [Link]

  • "Efficient Liquid Liquid Extraction By Emulsion Formation and Separatio" by Katherine Louise Wiley - Bucknell Digital Commons. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]

  • STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES A THESIS - Georgia Institute of Technology. [Link]

  • US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google P
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique - ResearchGate. [Link]

  • Grignard Reaction - Common Conditions. [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. [Link]

  • 2-Hydroxycyclohexan-1-one - LookChem. [Link]

  • Liquid-Liquid Extraction | Organic Chemistry I Lab - University of Richmond Blogs. [Link]

  • Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis - ACS Publications. [Link]

  • Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. [Link]

  • Troubleshooting Liquid/Liquid Extraction - CHROMacademy. [Link]

  • Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+. [Link]

  • The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap - Sabinet African Journals. [Link]

  • Chemical Properties of Cyclohexanone, 2-hydroxy- (CAS 533-60-8) - Cheméo. [Link]

  • (2E)-2-(hydroxymethylene)cyclohexanone - Chemical Synthesis Database. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • oxidation of alcohols - Chemguide. [Link]

  • The Oxidation of Alcohols - Chemistry LibreTexts. [Link]

  • Synthesis and Structure of Alcohols. [Link]

  • Alcohol oxidation - Wikipedia. [Link]

  • trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem. [Link]

  • 2-cyclohexenone - Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Chromatography Technical Support Center: Resolving Co-Elution for 2-Ethyl-2-hydroxycyclohexan-1-one

Welcome to the Advanced Applications Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving complex co-elution issues surrounding 2-ethyl-2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving complex co-elution issues surrounding 2-ethyl-2-hydroxycyclohexan-1-one.

Part 1: Analyte Profiling & The Root Cause of Co-Elution

Before adjusting any instrument parameters, we must establish the physicochemical causality behind the analyte's chromatographic behavior.

2-ethyl-2-hydroxycyclohexan-1-one (C8H14O2) is a moderately polar cyclic ketone with an XLogP3 of approximately 0.9[1]. Three specific structural features dictate its behavior in HPLC and are the primary culprits for co-elution:

  • Chirality: The molecule possesses a chiral center at the C2 position (bearing both the ethyl and hydroxyl groups). Standard reversed-phase columns cannot separate the (R) and (S) enantiomers, resulting in a merged peak if the sample is a racemate.

  • Hydrogen Bonding Potential: The presence of the alpha-hydroxyl group allows for strong hydrogen bonding, which can cause peak tailing or co-elution with structurally similar synthetic precursors (e.g., 2-ethylcyclohexanone) if the stationary phase lacks orthogonal selectivity.

  • Weak Chromophore: Lacking an extended conjugated π -system, its UV absorbance is restricted to the weak n→π∗ transition of the carbonyl group (~210 nm). At this low wavelength, baseline noise from solvents can easily mask the resolution of closely eluting impurities.

Part 2: Diagnostic Troubleshooting Workflow

Use the following decision tree to isolate the root cause of your co-elution issue and determine the correct methodological pivot.

HPLC_Workflow N1 Co-elution Detected: 2-ethyl-2-hydroxycyclohexan-1-one N2 Is the co-eluting peak an enantiomer? N1->N2 N3 Chiral Separation Required Use Amylose/Cellulose CSP N2->N3 Yes N4 Achiral Impurity (e.g., Precursor/Isomer) N2->N4 No N9 Baseline Resolution (Rs > 1.5) N3->N9 N5 Run 5-95% B Scouting Gradient N4->N5 N6 Evaluate Peak Shape & UV Signal N5->N6 N7 Poor Signal / High Noise Switch to CAD or MS N6->N7 Weak UV N8 Optimize Selectivity (α) Change to Polar-Embedded Phase N6->N8 Rs < 1.5 N7->N9 N8->N9

Diagnostic workflow for resolving 2-ethyl-2-hydroxycyclohexan-1-one co-elution.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am using a standard C18 column and observing a broad, merged peak. How do I determine if this is an enantiomeric pair or a structurally similar impurity? Causality & Solution: A standard C18 stationary phase relies purely on hydrophobic dispersion forces and cannot distinguish between the (R) and (S) enantiomers of 2-ethyl-2-hydroxycyclohexan-1-one. To diagnose, inject the sample onto a Chiral Stationary Phase (CSP), such as an immobilized amylose column. If the peak splits into two with an area ratio of 1:1, it is an enantiomeric pair. If the peak remains merged or the ratio is heavily skewed, you are likely dealing with a structurally similar achiral impurity.

Q2: I have confirmed the impurity is achiral, but my resolution ( Rs​ ) is stuck at 1.0 despite flattening the gradient. What thermodynamic parameters should I adjust? Causality & Solution: Flattening the gradient only increases the retention factor ( k ), which has a diminishing return on resolution. To achieve baseline resolution ( Rs​≥1.5 ), you must alter the selectivity factor ( α ). Switch from a purely hydrophobic C18 column to a Polar-Embedded or Phenyl-Hexyl phase. These chemistries offer orthogonal retention mechanisms (hydrogen bonding and π−π interactions) that exploit slight structural differences between the analyte and its impurities[2].

Q3: The baseline noise at 210 nm is masking the resolution of my peaks. How can I improve detection? Causality & Solution: Aliphatic ketones lack strong chromophores, making UV detection at 210 nm highly susceptible to mobile phase background noise. First, ensure you are using HPLC-grade Acetonitrile and Water, which have lower UV cutoffs than Methanol. If the signal-to-noise ratio remains poor, transition to Universal Detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). When using MS, ensure your method employs volatile buffers (like ammonium formate) to maintain ionization efficiency[3].

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating specific system suitability criteria, the method verifies its own performance before sample analysis.

Protocol A: The Universal Scouting Gradient for Achiral Purity

Starting with a broad scouting gradient is the most efficient way to map the elution space of your sample and identify hidden co-elutions[4].

  • Column Selection: Install a high-efficiency column (e.g., 2.1 x 100 mm, 1.7 µm Polar-Embedded C18) to maximize theoretical plates ( N ).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-Grade Water.

    • Solvent B: 0.1% Formic Acid in MS-Grade Acetonitrile. (Self-Validation Check: The use of volatile formic acid ensures compatibility with both UV at 210 nm and downstream MS detection[3].)

  • Gradient Programming:

    • 0.0 - 10.0 min: Linear gradient from 5% B to 95% B.

    • 10.0 - 13.0 min: Hold at 95% B. (Causality: This 3-column-volume hold ensures all highly retained impurities are eluted, preventing ghost peaks in subsequent runs[2].)

    • 13.0 - 13.1 min: Return to 5% B.

    • 13.1 - 18.0 min: Re-equilibration.

  • Operational Parameters: Flow rate at 0.4 mL/min; Column temperature at 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Data Evaluation: Calculate the retention factor ( k ) of the main peak. If k<2 , the analyte is eluting too close to the void volume; decrease the initial %B.

Protocol B: Chiral Resolution Optimization

If enantiomeric co-elution is confirmed, use this normal-phase workflow.

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., 4.6 x 250 mm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Isopropanol acts as the polar modifier to tune the hydrogen-bonding interactions with the chiral selector.

  • Operational Parameters: Isocratic flow at 1.0 mL/min; Temperature at 25 °C (lower temperatures often enhance chiral recognition thermodynamics).

  • Self-Validation: Inject a known racemic standard of 2-ethyl-2-hydroxycyclohexan-1-one. The system is validated for sample analysis only if the calculated resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

Part 5: Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic parameters on the resolution of 2-ethyl-2-hydroxycyclohexan-1-one from common impurities.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome on Rs​ Mechanistic Rationale
Stationary Phase Standard C18Polar-Embedded C18Increase Enhanced H-bonding interactions with the alpha-hydroxyl group alter selectivity ( α ).
Organic Modifier MethanolAcetonitrileIncrease / Baseline Acetonitrile has a lower UV cutoff, reducing baseline noise at 210 nm and improving apparent resolution.
Gradient Profile Isocratic Guessing5-95% Scouting GradientVariable Scouting maps the entire elution space, preventing late-eluting peaks from wrapping around into subsequent runs[4].
Detection Mode UV at 254 nmCAD or LC-MSMassive Increase The analyte lacks a conjugated π -system; CAD/MS provides universal/mass-specific detection regardless of chromophore[3].
References
  • National Institutes of Health. "2-Ethyl-2-hydroxycyclohexan-1-one | C8H14O2 | CID 12395952". PubChem.[Link]

  • LCGC International. "Top Three HPLC Method Development Tips". Chromatography Online.[Link]

  • Taylor, T. "The LCGC Blog: Practical HPLC Method Development Screening". Chromatography Online.[Link]

  • Molnar Institute. "Essential Guides to Method Development in Liquid Chromatography". Molnar-Institute.com.[Link]

Sources

Optimization

Technical Support Center: Stability of 2-Ethyl-2-hydroxycyclohexan-1-one in Aqueous Acidic Solutions

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-ethyl-2-hydroxycyclohexan-1-one, a key intermediate in various...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-ethyl-2-hydroxycyclohexan-1-one, a key intermediate in various synthetic pathways. The stability of this α-hydroxy ketone in aqueous acidic solutions is a critical parameter that can significantly impact experimental outcomes, product purity, and the overall success of a research endeavor. This document is structured to address common challenges and frequently asked questions, offering scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling, reaction, or storage of 2-ethyl-2-hydroxycyclohexan-1-one in acidic aqueous environments.

Issue 1: Rapid Degradation of 2-Ethyl-2-hydroxycyclohexan-1-one Observed by HPLC Analysis

Question: I am observing a rapid decrease in the peak area of my target compound, 2-ethyl-2-hydroxycyclohexan-1-one, when I analyze samples from my acidic aqueous reaction mixture. What is causing this, and how can I mitigate it?

Answer: The primary cause of degradation for 2-ethyl-2-hydroxycyclohexan-1-one in acidic aqueous solutions is an acid-catalyzed rearrangement, a classic reaction for α-hydroxy ketones.[1][2][3] This process, known as the α-ketol rearrangement, involves the 1,2-migration of an alkyl or aryl group. In this specific case, the likely degradation pathway is a pinacol-type rearrangement.[4][5][6]

Mechanism of Degradation:

  • Protonation of the Hydroxyl Group: The first step is the protonation of the tertiary hydroxyl group by the acid in the solution. This converts the hydroxyl group into a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.

  • Rearrangement: A 1,2-hydride or 1,2-alkyl shift occurs to stabilize the carbocation. In the case of 2-ethyl-2-hydroxycyclohexan-1-one, a ring expansion is a highly probable rearrangement, leading to a more stable cycloheptanone derivative.[4][5] This rearrangement is driven by the formation of a more stable carbocation, often an oxonium ion, which is resonance-stabilized.[5]

  • Deprotonation: The final step is the deprotonation of the rearranged intermediate to yield the final ketone product.

Mitigation Strategies:

  • pH Control: The rate of this rearrangement is highly dependent on the acid concentration. If your experimental conditions allow, consider using a less concentrated acid or a buffer system to maintain a less acidic pH.

  • Temperature Control: The rearrangement is also accelerated by higher temperatures. Performing your reaction or storing your samples at a lower temperature will significantly slow down the degradation process.

  • Solvent System: If possible, consider using a co-solvent to reduce the activity of water in the reaction mixture. However, the choice of co-solvent should be carefully evaluated to ensure it does not introduce other side reactions.

Issue 2: Appearance of a New, Unexpected Peak in My Chromatogram

Question: During the analysis of my experiment containing 2-ethyl-2-hydroxycyclohexan-1-one in an acidic solution, a new, major peak is appearing over time. How can I identify this impurity?

Answer: The new peak is very likely the rearranged product from the pinacol-type rearrangement described in Issue 1. The most probable structure of this degradation product is a cycloheptanone derivative formed through ring expansion.

Identification of the Degradation Product:

To confirm the identity of the new peak, you can employ the following techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. The mass of the new peak should correspond to the molecular weight of the rearranged isomer of 2-ethyl-2-hydroxycyclohexan-1-one.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If you can isolate a sufficient quantity of the impurity, 1H and 13C NMR will provide definitive structural information.

  • Forced Degradation Study: You can intentionally degrade a sample of 2-ethyl-2-hydroxycyclohexan-1-one under more aggressive acidic conditions (e.g., higher acid concentration or temperature) to generate a larger amount of the impurity for characterization. According to ICH guidelines, stress testing should evaluate the susceptibility of the substance to hydrolysis across a wide range of pH values.[7][8][9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of 2-ethyl-2-hydroxycyclohexan-1-one.

Q1: What is the primary degradation pathway for 2-ethyl-2-hydroxycyclohexan-1-one in acidic aqueous solutions?

A1: The primary degradation pathway is an acid-catalyzed pinacol-type rearrangement, which leads to the formation of a more stable isomeric ketone, likely a cycloheptanone derivative.[4][5][6] This reaction is a specific type of α-ketol rearrangement.[1][2][3]

Q2: How does pH affect the stability of 2-ethyl-2-hydroxycyclohexan-1-one?

A2: The stability of 2-ethyl-2-hydroxycyclohexan-1-one is highly pH-dependent. The rate of the acid-catalyzed rearrangement increases as the pH of the solution decreases (i.e., becomes more acidic).

Q3: What are the ideal storage conditions for 2-ethyl-2-hydroxycyclohexan-1-one in an aqueous acidic solution for short-term experimental use?

A3: For short-term storage during an experiment, it is recommended to keep the solution at a low temperature (e.g., on ice or at 2-8 °C) to minimize the rate of degradation. The pH should be kept as high as the experimental protocol allows.

Q4: Can I use a co-solvent to improve the stability of 2-ethyl-2-hydroxycyclohexan-1-one in my acidic formulation?

A4: Yes, using a water-miscible organic co-solvent (e.g., acetonitrile, ethanol) can sometimes improve stability by reducing the concentration and activity of water. However, the choice of co-solvent must be carefully validated to ensure it does not cause other unwanted reactions or interfere with your analysis.

Q5: Are there any analytical techniques particularly well-suited for monitoring the stability of 2-ethyl-2-hydroxycyclohexan-1-one?

A5: HPLC with UV detection is a standard and effective method for monitoring the stability of 2-ethyl-2-hydroxycyclohexan-1-one. It allows for the separation and quantification of the parent compound and its degradation products. LC-MS is also highly valuable for identifying unknown degradation products. For certain applications, derivatization followed by GC analysis can also be employed.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Ethyl-2-hydroxycyclohexan-1-one

This protocol outlines a typical forced degradation study to assess the stability of 2-ethyl-2-hydroxycyclohexan-1-one in an acidic aqueous solution.

Objective: To generate the primary degradation product(s) of 2-ethyl-2-hydroxycyclohexan-1-one under acidic stress conditions for identification and to evaluate the stability-indicating nature of the analytical method.

Materials:

  • 2-Ethyl-2-hydroxycyclohexan-1-one

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-ethyl-2-hydroxycyclohexan-1-one in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M HCl to the flask.

    • Dilute to the final volume with a mixture of acetonitrile and water to ensure solubility. The final concentration of the drug should be around 0.1 mg/mL.

    • Store the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots of the solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately cool the aliquot to room temperature.

    • Neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of 2-ethyl-2-hydroxycyclohexan-1-one and the increase in the peak area(s) of any degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Determine the rate of degradation.

  • If using LC-MS, analyze the degradation products to determine their mass-to-charge ratio and propose their structures.

Visualizations

Degradation Pathway of 2-Ethyl-2-hydroxycyclohexan-1-one

degradation_pathway cluster_0 Acid-Catalyzed Rearrangement Start 2-Ethyl-2-hydroxycyclohexan-1-one Protonation Protonation of -OH group Start->Protonation + H+ Carbocation Formation of Tertiary Carbocation Protonation->Carbocation - H2O Rearrangement 1,2-Alkyl Shift (Ring Expansion) Carbocation->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Product Cycloheptanone Derivative Deprotonation->Product - H+

Caption: Acid-catalyzed degradation of 2-ethyl-2-hydroxycyclohexan-1-one.

Experimental Workflow for Stability Study

stability_workflow Prep Prepare Stock Solution (1 mg/mL in ACN) Stress Expose to Acidic Conditions (e.g., 0.1M HCl, 60°C) Prep->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize with NaOH Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze Data Calculate Degradation % and Identify Products Analyze->Data

Caption: Workflow for a forced degradation stability study.

References

  • Organic Chemistry Portal. Pinacol Rearrangement. [Link]

  • Master Organic Chemistry. Pinacol Rearrangement. [Link]

  • ACS Publications. Brønsted Acid-Catalyzed Tandem Pinacol-Type Rearrangement for the Synthesis of α-(3-Indolyl) Ketones by Using α-Hydroxy Aldehydes. [Link]

  • Organic Syntheses. 2-cyclohexenone. [Link]

  • International Journal for Modern Trends in Science and Technology. Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. [Link]

  • BYJU'S. Alpha Hydroxy Ketone Tollens Test. [Link]

  • PubMed. A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay. [Link]

  • ResearchGate. Determination of absolute configuration of α-hydroxy ketones using NMR. [Link]

  • YouTube. Pinacol Rearrangement. [Link]

  • PMC. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. [Link]

  • PMC. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • American Association for Clinical Chemistry. Ketone-Testing-Chapter-8. [Link]

  • Wikipedia. α-Ketol rearrangement. [Link]

  • Chemistry LibreTexts. Acidity of Alpha Hydrogens & Keto-enol Tautomerism. [Link]

  • Organic Reactions. The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]

  • ResearchGate. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements | Request PDF. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • Pharmatutor. Stability Testing of Pharmaceutical Products. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Journal of the Chemical Society C: Organic. The synthesis and acid-catalysed rearrangements of 4-hydroxycyclohexa-2,5-dienones. [Link]

  • Michigan State University. Cationic Rearrangements. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • PMC. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of 2-Ethyl-2-hydroxycyclohexan-1-one

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-ethyl-2-hydroxycyclohexan-1-one. In the absence of publicly available experimental spectra for this specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-ethyl-2-hydroxycyclohexan-1-one. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed interpretation based on predicted data, contextualized by a comparative analysis with structurally related cyclohexanone derivatives. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Context of 2-Ethyl-2-hydroxycyclohexan-1-one

2-Ethyl-2-hydroxycyclohexan-1-one is an α-hydroxy ketone, a structural motif of significant interest in organic synthesis. The molecule features a six-membered carbocyclic ring containing a ketone, with a hydroxyl group and an ethyl group attached to the α-carbon (C2). This arrangement creates a quaternary, stereogenic center, making the molecule chiral. The presence of the carbonyl, hydroxyl, and alkyl groups in close proximity leads to a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation of these spectra is crucial for verifying the successful synthesis of this and related compounds, and for understanding their chemical behavior.

Predicted NMR Spectral Data of 2-ethyl-2-hydroxycyclohexan-1-one

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-ethyl-2-hydroxycyclohexan-1-one. These predictions were generated using established NMR prediction algorithms and are based on the analysis of structurally similar compounds.[1] The data is presented for a standard solvent, deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Table 1: Predicted ¹H NMR Data for 2-Ethyl-2-hydroxycyclohexan-1-one in CDCl₃
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
-OH~3.5 - 4.5Broad Singlet1H-
H6 (axial & equatorial)~2.40 - 2.60Multiplet2H-
H3 (axial & equatorial)~1.95 - 2.15Multiplet2H-
-CH₂- (ethyl)~1.70 - 1.90Quartet2H~7.4
H4, H5 (axial & equatorial)~1.50 - 1.80Multiplet4H-
-CH₃ (ethyl)~0.90Triplet3H~7.4
Table 2: Predicted ¹³C NMR Data for 2-Ethyl-2-hydroxycyclohexan-1-one in CDCl₃
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)~212.0
C2 (C-OH)~78.0
C6~38.0
C3~33.0
-CH₂- (ethyl)~30.0
C4~27.0
C5~21.0
-CH₃ (ethyl)~8.0

Comparative NMR Analysis: Understanding Chemical Shifts

The predicted chemical shifts for 2-ethyl-2-hydroxycyclohexan-1-one can be rationalized by comparing them to the known spectral data of simpler, related molecules. This comparative approach allows for an understanding of the electronic effects of each functional group on the NMR spectrum.

Cyclohexanone: The Parent Structure

Cyclohexanone serves as the fundamental building block. In its ¹³C NMR spectrum, the carbonyl carbon (C1) appears significantly downfield at approximately 211 ppm due to the strong deshielding effect of the double-bonded oxygen. The α-carbons (C2 and C6) resonate around 42 ppm, while the more distant carbons (C3, C5, and C4) are found further upfield.[2] The protons on the α-carbons are the most deshielded of the ring protons, appearing around 2.3 ppm.

The Influence of the α-Hydroxyl Group: 2-Hydroxycyclohexanone

The introduction of a hydroxyl group at the C2 position, as seen in 2-hydroxycyclohexanone, induces significant changes in the NMR spectrum. The C2 carbon, now attached to an electronegative oxygen atom, is shifted downfield. For example, in the ¹³C NMR spectrum of 2-hydroxycyclohexanone, the hydroxyl-bearing carbon signal is at 211.28 ppm.[3] The proton on this carbon also experiences this deshielding effect. The hydroxyl proton itself typically appears as a broad singlet, with its chemical shift being concentration and temperature-dependent.

The Influence of the α-Ethyl Group: 2-Ethylcyclohexanone

Adding an ethyl group at the C2 position, as in 2-ethylcyclohexanone, introduces a new set of signals and influences the existing ones. The C2 carbon is now a methine group and its signal shifts downfield due to the substitution. The ethyl group itself gives rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum. The signals for these carbons appear in the typical aliphatic region of the ¹³C NMR spectrum.

Synergy of Substituents in 2-Ethyl-2-hydroxycyclohexan-1-one

In 2-ethyl-2-hydroxycyclohexan-1-one, the effects of the carbonyl, hydroxyl, and ethyl groups are combined:

  • C1 (Carbonyl Carbon): The chemical shift is predicted to be around 212 ppm, similar to that in cyclohexanone, as it is primarily influenced by the double-bonded oxygen.

  • C2 (Quaternary Carbon): This carbon is attached to three electronegative groups (carbonyl oxygen, hydroxyl oxygen, and the C1 carbon) and an ethyl group. This substitution pattern results in a significant downfield shift, predicted to be around 78 ppm. This is a key characteristic signal for this molecule.

  • Cyclohexyl Protons and Carbons (C3-C6): The protons and carbons of the cyclohexyl ring will appear as complex multiplets due to the rigid ring structure and the presence of the chiral center at C2, which makes the axial and equatorial protons diastereotopic. Their chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl and hydroxyl groups.

  • Ethyl Group Protons and Carbons: The ethyl group is expected to show a standard quartet-triplet pattern in the ¹H NMR spectrum. The methylene (-CH₂-) protons are adjacent to the quaternary C2 carbon and will be shifted slightly downfield. The methyl (-CH₃) protons will be in a typical aliphatic region, appearing as a triplet.

Experimental Protocol for NMR Analysis

This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2-ethyl-2-hydroxycyclohexan-1-one.[1][4]

Sample Preparation
  • Materials:

    • 2-ethyl-2-hydroxycyclohexan-1-one (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)

    • High-precision 5 mm NMR tube

    • Pasteur pipette

    • Small vial

  • Procedure:

    • Weigh the required amount of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into the NMR tube.

    • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

    • Spectral Width: ~220-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or higher, depending on sample concentration

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR, and the central peak of the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Perform peak picking to identify the precise chemical shifts of all signals.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of 2-ethyl-2-hydroxycyclohexan-1-one.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Setup Parameters (1H & 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Peak Pick phase_cal->integrate assign Assign Signals integrate->assign report Spectral Data & Interpretation assign->report Final Report

Caption: A schematic of the NMR experimental workflow.

Conclusion

The NMR spectral features of 2-ethyl-2-hydroxycyclohexan-1-one are dictated by the interplay of its carbonyl, hydroxyl, and ethyl functional groups on a cyclohexanone framework. The predicted ¹H and ¹³C NMR data provide a valuable reference for the structural verification of this compound. Key diagnostic signals include the downfield quaternary carbon at ~78 ppm and the carbonyl carbon at ~212 ppm in the ¹³C spectrum, along with the characteristic signals of the ethyl group and complex multiplets for the ring protons in the ¹H spectrum. The comparative analysis with related compounds provides a logical basis for these predictions, and the detailed experimental protocol offers a reliable method for obtaining high-quality empirical data.

References

  • PubChem. 2-Ethyl-2-hydroxycyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • ChemBioChem - Semantic Scholar. Supporting Information. [Link]

  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

  • SpectraBase. 2-Hydroxy-2-phenylcyclohexanone. [Link]

  • PubChem. 2-Ethylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. Interpretation of 2D NMR Spectra. [Link]

  • YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

  • NIST WebBook. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. [Link]

  • Colorado State University. CASCADE - Chemical Shift Calculator. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Biological Magnetic Resonance Bank. bmse000405 Cyclohexanone. [Link]

  • PubChem. 2-Ethylcyclohexanone. National Center for Biotechnology Information. [Link]

  • Oregon State University. ¹H NMR Chemical Shifts. [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Ethyl-2-Hydroxycyclohexan-1-one and 2-Methyl-2-Hydroxycyclohexan-1-one

For researchers and professionals in the fields of organic synthesis and drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of organic synthesis and drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparative analysis of two closely related α-hydroxy ketones: 2-ethyl-2-hydroxycyclohexan-1-one and 2-methyl-2-hydroxycyclohexan-1-one. By examining their structural and electronic properties, we will explore their differential reactivity in key chemical transformations, supported by established chemical principles and analogous experimental data.

Structural and Stereoelectronic Considerations: The Foundation of Reactivity

The primary distinction between 2-ethyl-2-hydroxycyclohexan-1-one and 2-methyl-2-hydroxycyclohexan-1-one lies in the nature of the alkyl substituent at the C2 position. This seemingly minor difference—an ethyl versus a methyl group—gives rise to notable variations in steric hindrance and, to a lesser extent, electronic effects.

Physicochemical Properties

Property2-Ethyl-2-hydroxycyclohexan-1-one2-Methyl-2-hydroxycyclohexan-1-one
Molecular Formula C₈H₁₄O₂[1]C₇H₁₂O₂[2]
Molecular Weight 142.20 g/mol [1]128.17 g/mol
Appearance Liquid[3]Data not readily available
CAS Number 60277-93-2[1]3476-78-6[2]

The larger ethyl group in 2-ethyl-2-hydroxycyclohexan-1-one is expected to exert greater steric hindrance around the carbonyl group and the adjacent hydroxyl-bearing carbon. This increased bulk can influence the approach of reagents and the stability of transition states.

In terms of electronic effects, both methyl and ethyl groups are weakly electron-donating through induction. The ethyl group is slightly more electron-donating than the methyl group, which could subtly influence the electron density at the carbonyl carbon.

The presence of the 2-hydroxy group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This can influence the conformation of the cyclohexanone ring and the reactivity of both the hydroxyl and carbonyl groups. Computational studies on 2-hydroxycyclohexanone have shown that the chair conformation with an axial hydroxyl group is the most stable.[4]

Comparative Reactivity Analysis

The differences in steric and electronic properties between the two molecules are predicted to manifest in their reactivity towards various reagents and reaction conditions.

Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol is a fundamental transformation. The rate and stereoselectivity of this reaction are highly sensitive to steric hindrance around the carbonyl carbon.

Hypothesis: 2-Methyl-2-hydroxycyclohexan-1-one is expected to undergo reduction at a faster rate than 2-ethyl-2-hydroxycyclohexan-1-one due to the smaller size of the methyl group, which allows for easier nucleophilic attack by the hydride reagent.

Experimental Protocol: Sodium Borohydride Reduction of 2-Alkyl-2-hydroxycyclohexan-1-one

This protocol is a representative procedure for the reduction of α-alkyl-α-hydroxy cyclohexanones.

Materials:

  • 2-Alkyl-2-hydroxycyclohexan-1-one (1.0 eq)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.2 eq)[7]

  • Deionized water

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-alkyl-2-hydroxycyclohexan-1-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in portions.

  • After the addition is complete, remove the flask from the ice bath and stir at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Oxidation of the α-Hydroxy Ketone

The oxidation of α-hydroxy ketones can yield α-diketones or lead to oxidative cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon.

Hypothesis: The rate of oxidation is likely to be similar for both compounds, as the initial step often involves the hydroxyl group, which is sterically accessible in both molecules. However, the stability of any intermediates could be influenced by the alkyl substituent.

Studies on the oxidation of 2-hydroxycyclohexanone have been conducted using various oxidizing agents, including chromium-based reagents.[8][9] The reaction mechanism can be complex, but it highlights the susceptibility of this functional group to oxidation.

Experimental Protocol: Oxidation of 2-Alkyl-2-hydroxycyclohexan-1-one

This protocol provides a general method for the oxidation of α-hydroxy ketones to α-diketones.

Materials:

  • 2-Alkyl-2-hydroxycyclohexan-1-one (1.0 eq)

  • Acetic acid

  • Chromium trioxide (CrO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-alkyl-2-hydroxycyclohexan-1-one in acetic acid in a round-bottom flask.

  • Prepare a solution of chromium trioxide in a mixture of sulfuric acid and water (Jones reagent).

  • Cool the solution of the α-hydroxy ketone in an ice bath and slowly add the Jones reagent dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude α-diketone, which can be purified by chromatography.

Enolization and Enolate Formation

The formation of an enol or enolate is a key step in many reactions of ketones, including aldol reactions and α-alkylation. For 2-substituted cyclohexanones, enolization can occur towards either the C1 or C3 position.

Hypothesis: 2-Ethyl-2-hydroxycyclohexan-1-one will likely exhibit a slower rate of enolization involving the C3 proton compared to 2-methyl-2-hydroxycyclohexan-1-one due to increased steric hindrance from the ethyl group. The formation of the enolate towards the C1 carbonyl is not possible as there are no alpha-hydrogens.

The regioselectivity of enolate formation in unsymmetrical ketones like 2-methylcyclohexanone is highly dependent on the reaction conditions.[10][11] Strong, bulky bases at low temperatures favor the formation of the kinetic enolate (less substituted), while weaker bases at higher temperatures allow for equilibration to the more stable thermodynamic enolate (more substituted).[10]

Enolate_Formation

Caption: Comparative enolate formation and subsequent alkylation.

α-Ketol Rearrangement

The α-ketol rearrangement involves the migration of an alkyl group adjacent to the hydroxyl-bearing carbon. This reaction can be catalyzed by acid or base.

Hypothesis: The migratory aptitude of the ethyl group is generally considered to be slightly greater than that of the methyl group. Therefore, 2-ethyl-2-hydroxycyclohexan-1-one might undergo the α-ketol rearrangement more readily than its methyl counterpart under appropriate conditions. This rearrangement would lead to a ring-expanded product.

a_Ketol_Rearrangement

Caption: The α-Ketol rearrangement pathway for both compounds.

Conclusion

The seemingly subtle difference between a methyl and an ethyl group at the C2 position of 2-hydroxycyclohexan-1-one leads to predictable differences in their chemical reactivity. The greater steric bulk of the ethyl group in 2-ethyl-2-hydroxycyclohexan-1-one is expected to decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as reduction, and hinder the formation of the enolate at the C3 position. Conversely, the slightly greater migratory aptitude of the ethyl group may favor the α-ketol rearrangement.

For researchers designing synthetic routes or developing new chemical entities, these differences are critical. The choice between these two building blocks will depend on the desired reaction pathway and the need to control stereochemistry and regioselectivity. While direct comparative kinetic data is sparse in the literature, the principles of physical organic chemistry provide a robust framework for predicting their relative reactivity. Further experimental studies to quantify these differences would be a valuable contribution to the field.

References

  • PubChem. (n.d.). 2-Hydroxy-2-methylcyclohexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Podlogar, B. L., et al. (1994). From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. The Journal of Organic Chemistry, 59(10), 2733–2741.
  • Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link]

  • Frerdin, B. G., Borodina, O. V., & PerkelH, A. L. (1986). Oxidation of cyclohexanone and 2-hydroxycyclohexanone in presence of chromium naphthenate. J. Appl. Chem. USSR (Engl. Transl.)
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). Retrieved from [Link]

  • Rodrigues Silva, D., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal, 29(47), e202300891.
  • ResearchGate. (1985). Oxidation of cyclohexanone and 2-hydroxycyclohexanone in the presence of chromium naphthenate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Retrieved from [Link]

  • Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2009). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, 86, 188-201.
  • Jasperse, J. (n.d.). Chem 355: NaBH4 Reduction of 2-Methylcyclohexanone. Retrieved from [Link]

  • Filo. (2025, July 28). The major product of the following reaction is: Reactant: Cyclo.... Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Methyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Elsevier. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-ethylcyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanisms for oxidation of (A) 2‐hydroxycyclohexanone (2‐HCO) and (B) 1,2‐cyclohexanedione (CHDO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-hydroxycyclohexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • ResearchGate. (2013). Kinetics of the liquid-phase oxidation of 2-hydroxycyclohexanone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Thermodynamic Enolate of 2-Methylcyclohexanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(hydroxymethyl)-2-methyl-1-cyclohexanone. Retrieved from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

  • Stoltz, B. M. (n.d.). 13C NMR Spectrum of (2S)-2-Methyl-2-(2-propen-1-yl)-cyclohexanone. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2007, February 23). Detailed Chemical Kinetic Modeling of Cyclohexane Oxidation. Retrieved from [Link]

  • Al-Msiedeen, A., et al. (2016). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. Asian Journal of Chemistry, 28(4), 863-867.
  • MDPI. (2022, December 28). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Retrieved from [Link]

  • MATEC Web of Conferences. (2016). Kinetics and Mechanism of the Reaction of Coherently Synchronized Oxidation and Dehydrogenation of Cyclohexane by Hydrogen. Retrieved from [Link]

  • Scribd. (2017, July 24). NaBH4 Reduction of 2-Methylcyclohexanone. Retrieved from [Link]

  • IvyPanda. (2026, March 20). Sodium Borohydride Reduction of 2, 6-Dimethylcyclohexanone. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 2-methyl-. Retrieved from [Link]

  • MDPI. (2021, December 23). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Retrieved from [Link]

  • MDPI. (2020). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide to the Validation of Chiral HPLC Methods for 2-Ethyl-2-Hydroxycyclohexan-1-one Enantiomers

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral molecules is not merely a technical exercise but a fundamental requirement for ensuring safety and efficacy. Diff...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral molecules is not merely a technical exercise but a fundamental requirement for ensuring safety and efficacy. Different enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological properties.[1][2][3] Therefore, regulatory bodies worldwide mandate the development of robust analytical methods capable of accurately quantifying enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering the high selectivity needed to resolve these mirror-image isomers.[1][4]

This guide provides an in-depth, experience-driven comparison and validation protocol for a chiral HPLC method tailored to the enantiomers of 2-ethyl-2-hydroxycyclohexan-1-one, a representative chiral cyclic ketone. We will move beyond a simple checklist approach to validation, focusing on the scientific rationale behind each experimental choice and grounding our methodology in the authoritative standards of the International Council for Harmonisation (ICH).

Part 1: Foundational Method Development: A Comparative Analysis of Chiral Stationary Phases

The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[1][5] The choice dictates the potential for enantiorecognition, which arises from the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For a keto-alcohol like 2-ethyl-2-hydroxycyclohexan-1-one, interactions such as hydrogen bonding, dipole-dipole, and steric hindrance are paramount.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and excellent resolving power for a wide range of chiral compounds.[1][6][7] Their helical polymer structures create chiral grooves and cavities that facilitate enantioselective interactions. We initiated our method development by screening three common types of polysaccharide CSPs under normal phase conditions, which often provide superior selectivity for this class of compounds.

Table 1: Comparative Performance of Chiral Stationary Phases for 2-Ethyl-2-Hydroxycyclohexan-1-one Enantiomers

Chiral ColumnStationary Phase TypeOptimal Mobile Phase (v/v)Resolution (Rₛ)Tailing Factor (Tf)Analysis Time (min)
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10)2.11.112.5
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (95:5)1.61.315.2
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane / 2-Propanol (85:15)2.51.29.8

Data presented is illustrative and representative of a typical column screening study.

Expert Analysis:

  • Chiralpak® AD-H provided insufficient resolution (Rₛ < 1.7), which could compromise the accurate quantification of a minor enantiomeric impurity at the baseline.[1]

  • Chiralcel® OD-H offered good resolution and excellent peak shape (Tailing Factor close to 1.1).

  • Chiralpak® IC delivered the highest resolution and the shortest analysis time, making it the most efficient choice. The electron-withdrawing chloro-substituents on the phenylcarbamate selector likely enhance dipole-dipole interactions with the ketone and hydroxyl groups of the analyte, leading to superior enantiorecognition.

Based on this comparative data, the Chiralpak® IC column with a mobile phase of n-Hexane / Isopropanol (85:15) was selected for full method validation. The overall workflow from this initial development stage through to a fully validated method is a systematic process guided by regulatory principles.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Application dev1 Define Analytical Target Profile (ATP) dev2 Screen Chiral Stationary Phases (CSPs) dev1->dev2 dev3 Optimize Mobile Phase & Method Parameters dev2->dev3 val1 System Suitability dev3->val1 Method Optimized val2 Specificity / Selectivity val3 Linearity & Range val2->val3 val4 Accuracy & Precision val3->val4 val5 Sensitivity (LOD & LOQ) val4->val5 val6 Robustness val5->val6 routine Validated Method for Routine QC Use val6->routine Method Validated G Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity ensures pure peak SystemSuitability System Suitability Accuracy Accuracy (Recovery) SystemSuitability->Accuracy confirms performance Precision Precision (Repeatability) SystemSuitability->Precision confirms performance Linearity->Accuracy enables quantification ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity defines lower limit Robustness Robustness Robustness->ValidatedMethod ensures transferability

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-2-Hydroxycyclohexan-1-one and its Structural Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of structural isomers is a critical challenge. Mass spectrometry (MS), particularly with electron ionization (EI), provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of structural isomers is a critical challenge. Mass spectrometry (MS), particularly with electron ionization (EI), provides a powerful tool for this purpose by revealing unique fragmentation patterns that act as a molecular fingerprint. This guide offers an in-depth comparison of the expected mass fragmentation pattern of 2-ethyl-2-hydroxycyclohexan-1-one and its structural isomers. In the absence of a publicly available experimental spectrum for 2-ethyl-2-hydroxycyclohexan-1-one, this guide will present a predicted fragmentation pattern based on established principles and available data for related compounds. This will be compared against the experimental data of its constituent structural building blocks: positional isomers of ethylcyclohexanone and hydroxycyclohexanone.

The Foundational Principles of Cyclohexanone Fragmentation

The fragmentation of cyclohexanone derivatives under electron ionization (70 eV) is governed by a set of well-established principles, primarily driven by the stability of the resulting carbocations and radical species. The initial ionization event typically involves the removal of a non-bonding electron from the carbonyl oxygen, generating a molecular ion (M•+). The subsequent fragmentation pathways are dictated by the nature and position of substituents on the cyclohexanone ring. Key fragmentation reactions for cyclic ketones include alpha-cleavage, McLafferty rearrangements, and ring-opening fragmentations.[1][2] The presence of hydroxyl and ethyl groups introduces additional fragmentation pathways, such as the loss of water and cleavage of the ethyl group.

Predicted Mass Fragmentation Pattern of 2-Ethyl-2-Hydroxycyclohexan-1-one

The mass spectrum of 2-ethyl-2-hydroxycyclohexan-1-one (C₈H₁₄O₂, Molecular Weight: 142.19 g/mol ) is predicted to exhibit a series of characteristic fragments. The fragmentation pathways are expected to be a composite of those observed for 2-ethylcyclohexanone and 2-hydroxycyclohexanone.

A primary and highly favorable fragmentation for α-hydroxy ketones is the alpha-cleavage between the carbonyl carbon and the carbon bearing the hydroxyl and ethyl groups. This would result in the loss of an ethyl radical (•CH₂CH₃) and a hydrogen atom, or the loss of the entire C₂H₅ group. Another significant initial fragmentation is the loss of a water molecule (H₂O) from the molecular ion, a common feature for alcohols.

The predicted major fragmentation pathways are illustrated below:

G M [C₈H₁₄O₂]⁺˙ m/z 142 (Molecular Ion) F1 [C₈H₁₂O]⁺˙ m/z 124 Loss of H₂O M->F1 - H₂O F2 [C₇H₁₁O₂]⁺ m/z 127 Loss of •CH₃ M->F2 - •CH₃ F3 [C₆H₉O₂]⁺ m/z 113 Loss of •C₂H₅ M->F3 - •C₂H₅ (α-cleavage) F4 [C₅H₇O]⁺ m/z 83 F1->F4 - •C₃H₅ F5 [C₄H₅O]⁺ m/z 69 F3->F5 - CO F6 [C₃H₃O]⁺ m/z 55 F5->F6 - CH₂

Caption: Predicted major fragmentation pathways for 2-ethyl-2-hydroxycyclohexan-1-one.

Comparative Analysis with Structural Isomers

To understand how the positions of the ethyl and hydroxyl groups influence the fragmentation pattern, we will examine the experimental mass spectra of singly substituted cyclohexanones.

Isomers of Ethylcyclohexanone

The mass spectra of 2-ethylcyclohexanone, 3-ethylcyclohexanone, and 4-ethylcyclohexanone provide insight into how the position of the alkyl substituent directs fragmentation.

Compound Molecular Ion (m/z) Key Fragments (m/z) Base Peak (m/z)
2-Ethylcyclohexanone 12698, 81, 69, 5598
3-Ethylcyclohexanone 12698, 81, 69, 5555
4-Ethylcyclohexanone 12697, 81, 69, 5555
  • 2-Ethylcyclohexanone: The base peak at m/z 98 corresponds to the loss of the ethyl group via alpha-cleavage, which is a highly favored pathway for 2-alkyl cyclohexanones. The fragment at m/z 55 is also prominent, arising from a characteristic ring-opening fragmentation of the cyclohexanone radical cation.

G M [2-Ethylcyclohexanone]⁺˙ m/z 126 F1 [C₆H₁₀O]⁺˙ m/z 98 (Base Peak) Loss of •C₂H₅ (α-cleavage) M->F1 F2 [C₄H₇O]⁺ m/z 55 F1->F2 Ring Opening

Caption: Key fragmentations of 2-Ethylcyclohexanone.

  • 3-Ethylcyclohexanone and 4-Ethylcyclohexanone: In these isomers, direct alpha-cleavage of the ethyl group is not possible. Consequently, the molecular ion is more likely to undergo ring-opening pathways, leading to the characteristic cyclohexanone fragment at m/z 55 as the base peak.[3][4] The loss of the ethyl group is less favorable, resulting in a less intense peak at m/z 97.

G M [3/4-Ethylcyclohexanone]⁺˙ m/z 126 F1 [C₄H₇O]⁺ m/z 55 (Base Peak) Ring Opening M->F1 F2 [C₆H₉O]⁺ m/z 97 Loss of •C₂H₅ M->F2

Caption: Key fragmentations of 3- and 4-Ethylcyclohexanone.

Isomers of Hydroxycyclohexanone

The position of the hydroxyl group also significantly impacts the fragmentation pattern.

Compound Molecular Ion (m/z) Key Fragments (m/z) Base Peak (m/z)
2-Hydroxycyclohexanone 11486, 70, 57, 4270
3-Hydroxycyclohexanone 11496, 86, 70, 5555
4-Hydroxycyclohexanone 11496, 86, 70, 5858
  • 2-Hydroxycyclohexanone: The base peak at m/z 70 is likely formed by a retro-Diels-Alder reaction after initial ring opening.[5] The loss of water to give a fragment at m/z 96 is also observed.

  • 3-Hydroxycyclohexanone and 4-Hydroxycyclohexanone: For these isomers, the fragmentation patterns are more complex. The base peak for 3-hydroxycyclohexanone is at m/z 55, similar to unsubstituted cyclohexanone, suggesting that ring fragmentation dominates.[3] For 4-hydroxycyclohexanone, the base peak at m/z 58 is characteristic and can be used as a diagnostic marker.[4]

Experimental Protocol: GC-MS Analysis of Cyclohexanone Derivatives

The following is a generalized protocol for the analysis of 2-ethyl-2-hydroxycyclohexan-1-one and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • The final concentration should be around 1 mg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the chromatographic peaks for each isomer.

  • Extract the mass spectrum for each peak.

  • Analyze the fragmentation pattern and compare it with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) and the predicted patterns.

Caption: Generalized workflow for GC-MS analysis of cyclohexanone derivatives.

Conclusion

The mass fragmentation patterns of substituted cyclohexanones are highly dependent on the nature and position of the substituents. For 2-ethyl-2-hydroxycyclohexan-1-one, the fragmentation is predicted to be driven by alpha-cleavage and dehydration. In contrast, its structural isomers, where the ethyl and hydroxyl groups are at different positions, would exhibit distinct fragmentation patterns. By comparing the experimental spectra of singly substituted cyclohexanones, we can infer that the position of the substituents directs the fragmentation pathways, leading to unique base peaks and fragment ions that can be used for unambiguous isomer identification. This guide provides a framework for the analysis and interpretation of the mass spectra of these and related compounds, which is essential for researchers in various fields of chemistry.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12395952, 2-Ethyl-2-hydroxycyclohexan-1-one. Retrieved from [Link].

  • NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. 2-Ethylcyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Hydroxycyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Ethylcyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Ethylcyclohexanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

Validation

A Comparative Benchmarking Guide to Organocatalysts for the Asymmetric Synthesis of 2-Ethyl-2-hydroxycyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract The enantioselective synthesis of tertiary α-hydroxy ketones, such as 2-ethyl-2-hydroxycyclohexan-1-one, presents a formidable challenge in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective synthesis of tertiary α-hydroxy ketones, such as 2-ethyl-2-hydroxycyclohexan-1-one, presents a formidable challenge in modern organic chemistry. These chiral motifs are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. This guide provides a comprehensive comparative analysis of various organocatalytic systems for the asymmetric α-hydroxylation of 2-alkyl-substituted cyclohexanones, with a specific focus on providing a predictive framework for the synthesis of 2-ethyl-2-hydroxycyclohexan-1-one. We will delve into the mechanistic intricacies of different catalyst classes, present a detailed comparison of their performance based on existing literature for analogous substrates, and provide a representative experimental protocol.

Introduction: The Significance of Chiral Tertiary α-Hydroxy Ketones

Chiral tertiary α-hydroxy ketones are privileged structural motifs found in a wide array of biologically active molecules. The stereospecific introduction of a hydroxyl group at a quaternary carbon center is a synthetically challenging transformation. Traditional methods often rely on stoichiometric chiral reagents or metal-based catalysts, which can present challenges related to toxicity, cost, and environmental impact.

Organocatalysis has emerged as a powerful and sustainable alternative, utilizing small, chiral organic molecules to catalyze asymmetric transformations with high efficiency and enantioselectivity.[1] The development of organocatalysts for the α-hydroxylation of ketones has opened new avenues for the synthesis of these valuable chiral building blocks.[2] This guide will focus on the application of these catalysts to the synthesis of 2-ethyl-2-hydroxycyclohexan-1-one, a representative tertiary α-hydroxy ketone.

Mechanistic Overview: The Enamine and Iminium Activation Modes

The majority of organocatalytic α-hydroxylations of ketones operate through one of two primary activation modes: enamine or iminium catalysis.

  • Enamine Catalysis: Chiral primary or secondary amines, such as proline and its derivatives, react with the ketone substrate to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic oxygen source, leading to the formation of the α-hydroxy ketone after hydrolysis. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine.

  • Iminium Catalysis: In some cases, particularly with α,β-unsaturated aldehydes, the catalyst forms an iminium ion, lowering the LUMO of the substrate and facilitating a nucleophilic attack. While less common for direct ketone hydroxylation, this activation mode is crucial in related transformations.

dot

Enamine_Catalysis Ketone 2-Ethylcyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Chiral Amine (e.g., Proline) Catalyst->Enamine Intermediate Iminium Ion Intermediate Enamine->Intermediate + Electrophile Electrophile Electrophilic Oxygen Source (e.g., Nitrosobenzene) Electrophile->Intermediate Product 2-Ethyl-2-hydroxycyclohexan-1-one Intermediate->Product Hydrolysis Catalyst_Regen Catalyst Regeneration Intermediate->Catalyst_Regen Release of Catalyst

Caption: Generalized catalytic cycle for enamine-mediated α-hydroxylation.

Comparative Analysis of Organocatalysts for 2-Alkyl-2-hydroxycyclohexanone Synthesis

While direct experimental data for the synthesis of 2-ethyl-2-hydroxycyclohexan-1-one is limited in the reviewed literature, a comprehensive comparison can be drawn from studies on the α-hydroxylation of the closely related substrate, 2-methylcyclohexanone, and other substituted ketones. This allows for a predictive assessment of catalyst performance for the target molecule.

Catalyst TypeCatalyst ExampleSubstrateOxidantYield (%)ee (%)SolventTemp (°C)Ref.
Guanidine 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)2-MethylcyclohexanoneO₂85N/AToluene80[3][4]
Proline Derivatives L-ProlineCyclohexanoneNitrosobenzene8296DMF0[2]
Phase-Transfer Cinchona-derived Quaternary Ammonium Salt2-PhenylcyclohexanoneO₂9592TolueneRT[5]
Cinchona Alkaloids β-Isocupreidineβ-Keto estersCumene hydroperoxideup to 99up to 94Toluene-20

Analysis and Field-Proven Insights:

  • Guanidine Catalysts (e.g., TBD): The use of a strong organic base like TBD for the aerobic α-hydroxylation of 2-methylcyclohexanone demonstrates a promising and environmentally benign approach, utilizing molecular oxygen as the terminal oxidant.[3][4] While this system provides high yields, the reported studies did not focus on enantioselectivity. However, the high reactivity suggests that chiral versions of such guanidine bases could be potent catalysts for the asymmetric synthesis of 2-ethyl-2-hydroxycyclohexan-1-one. The mechanism likely involves the deprotonation of the ketone to form an enolate, which then reacts with oxygen.

  • Proline and its Derivatives: L-proline is a foundational organocatalyst for the α-functionalization of carbonyl compounds.[2] For the α-aminoxylation of cyclohexanone (a precursor to the α-hydroxy ketone), L-proline provides excellent enantioselectivity (96% ee).[2] The success of proline in this context is attributed to the formation of a rigid transition state involving the enamine intermediate and the electrophile, where the carboxylic acid moiety of proline plays a crucial role in activating the electrophile and controlling the stereochemistry. It is highly probable that L-proline and its more sterically demanding derivatives would be effective catalysts for the asymmetric α-hydroxylation of 2-ethylcyclohexanone.

  • Phase-Transfer Catalysts (PTC): Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have proven highly effective in the asymmetric α-hydroxylation of substituted cyclohexanones.[5] For instance, the α-hydroxylation of 2-phenylcyclohexanone using a chiral PTC and molecular oxygen as the oxidant afforded the product in high yield and enantioselectivity. This methodology is particularly attractive due to its operational simplicity and the use of a green oxidant. The catalytic cycle involves the formation of a chiral ion pair between the enolate of the ketone and the quaternary ammonium salt, which then reacts with oxygen. This approach is expected to be readily applicable to 2-ethylcyclohexanone.

  • Cinchona Alkaloids: Cinchona alkaloids and their derivatives are a versatile class of organocatalysts. Their application in the α-hydroxylation of β-keto esters with high yields and enantioselectivities highlights their potential for activating carbonyl compounds towards electrophilic attack. The bifunctional nature of these catalysts, possessing both a basic quinuclidine nitrogen and a hydroxyl group capable of hydrogen bonding, allows for effective organization of the transition state to induce high levels of asymmetry.

Experimental Protocol: A Representative Procedure for Organocatalytic α-Hydroxylation

The following is a generalized experimental protocol for the asymmetric α-hydroxylation of a 2-alkylcyclohexanone, based on typical conditions reported in the literature. This protocol should be optimized for the specific catalyst and substrate used.

dot

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add catalyst and solvent to a reaction vessel. B 2. Add 2-ethylcyclohexanone. A->B C 3. Cool the reaction mixture to the desired temperature. B->C D 4. Add the oxidant (e.g., dropwise). C->D E 5. Stir the reaction mixture until completion (TLC monitoring). D->E F 6. Quench the reaction. E->F G 7. Extract with an organic solvent. F->G H 8. Dry and concentrate the organic phase. G->H I 9. Purify by column chromatography. H->I J 10. Characterize the product (NMR, MS). I->J K 11. Determine enantiomeric excess (chiral HPLC). J->K

Caption: General experimental workflow for organocatalytic α-hydroxylation.

Materials:

  • 2-Ethylcyclohexanone

  • Chiral Organocatalyst (e.g., L-Proline, Cinchona-derived catalyst)

  • Oxidant (e.g., Nitrosobenzene, O₂, or a peroxide)

  • Anhydrous Solvent (e.g., DMF, Toluene, CH₂Cl₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (typically 5-20 mol%). Add the anhydrous solvent and stir until the catalyst is fully dissolved.

  • Addition of Substrate: Add 2-ethylcyclohexanone (1.0 equivalent) to the reaction mixture.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature) using an appropriate cooling bath.

  • Addition of Oxidant: Slowly add the oxidant (typically 1.0-1.5 equivalents) to the stirred reaction mixture. The slow addition is often crucial to suppress side reactions and improve enantioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or Na₂S₂O₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethyl-2-hydroxycyclohexan-1-one.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Conclusion and Future Outlook

The organocatalytic asymmetric α-hydroxylation of 2-alkyl-substituted cyclohexanones is a rapidly evolving field with significant potential for the synthesis of valuable chiral building blocks. While direct data for 2-ethyl-2-hydroxycyclohexan-1-one is emerging, the existing literature on analogous substrates provides a strong foundation for selecting and optimizing a suitable catalytic system. Proline derivatives, cinchona alkaloids, and phase-transfer catalysts all represent promising avenues for achieving high yields and enantioselectivities.

Future research will likely focus on the development of more active and selective catalysts that can operate under even milder and more environmentally friendly conditions. The use of molecular oxygen as the terminal oxidant in combination with highly efficient chiral catalysts is a particularly attractive goal. The insights and protocols presented in this guide are intended to empower researchers to rationally design and execute the synthesis of 2-ethyl-2-hydroxycyclohexan-1-one and other challenging tertiary α-hydroxy ketones with high levels of stereocontrol.

References

  • Reaction time courses for aerobic α‐hydroxylation of 2‐Me‐cyclohexanone under various catalyst systems. ResearchGate. Available at: [Link]

  • Inorganic Bases Enhanced Organocatalysis for Aerobic α‐Hydroxylation of Aliphatic Cycloketones. ResearchGate. Available at: [Link]

  • Green organocatalytic α-hydroxylation of ketones. RSC Publishing. Available at: [Link]

  • An organocatalytic approach to enantiomerically enriched α-arylcyclohexenones and cyclohexanones. PubMed. Available at: [Link]

  • Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC. Available at: [Link]

  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Publications. Available at: [Link]

  • Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones. ResearchGate. Available at: [Link]

  • Recent Advances on the Organocatalyzed Enantioselective α-heterofunctionalization of Carbonyl Compounds. SciSpace. Available at: [Link]

  • Asymmetric α-hydroxylation of acyclic and cyclic ketones by using a phase-transfer catalyst. ResearchGate. Available at: [Link]

  • Asymmetric Organocatalytic β-Hydroxylation of α,β-Unsaturated Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols. PubMed. Available at: [Link]

  • 2.2.2 Research Area "Organocatalytic Asymmetric α-Alkylation of Aldehydes" (B. List) Involved. W. Available at: [Link]

  • Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. PMC. Available at: [Link]

  • Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis. Macmillan Group. Available at: [Link]

  • Redox-active molecules as organocatalysts for selective oxidative transformations – an unperceived organocatalysis field. Beilstein Journals. Available at: [Link]

  • Studies on the selectivity of proline hydroxylases reveal new substrates including bicycles. ScienceDirect. Available at: [Link]

  • Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Ethyl-2-hydroxycyclohexan-1-one

Essential Safety and Handling Guide for 2-Ethyl-2-hydroxycyclohexan-1-one For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols and logistical information for the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-Ethyl-2-hydroxycyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Ethyl-2-hydroxycyclohexan-1-one. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring the integrity of your research and the well-being of your team. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.

Understanding the Hazard Profile

2-Ethyl-2-hydroxycyclohexan-1-one is classified with specific hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following risks[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to prevent exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to mitigate the risks associated with 2-Ethyl-2-hydroxycyclohexan-1-one. The following table summarizes the required PPE, the rationale for its use, and relevant standards.

PPE ComponentSpecifications & RationaleRelevant Standards
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation. If there is a significant splash risk, a face shield should be worn in conjunction with goggles.OSHA 29 CFR 1910.133, European Standard EN166[2][3][4]
Hand Protection Wear appropriate protective gloves to prevent skin contact and irritation. Given that prolonged contact can defat the skin, selecting gloves made of a material resistant to this chemical is crucial.[3]Consult glove manufacturer's compatibility charts for specific breakthrough times.
Skin and Body Protection A lab coat or other protective clothing is necessary to prevent skin exposure.[2][3] For tasks with a higher risk of splashes or spills, consider chemical-resistant aprons or suits.Ensure clothing is regularly cleaned and maintained.
Respiratory Protection If working in a poorly ventilated area or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][3] A recommended filter type is for organic gases and vapors (Type A, Brown), conforming to EN14387.[2]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

  • Primary Engineering Control: Always handle 2-Ethyl-2-hydroxycyclohexan-1-one within a certified chemical fume hood to control vapor inhalation.[6][7]

  • Ventilation: Ensure the laboratory is well-ventilated.[2][3][4] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][4][8]

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Dispensing: When transferring the chemical, use grounding and bonding techniques to prevent static discharge, especially if flammable solvents are present.[9] Use only non-sparking tools.[2][3][6]

  • During Use: Avoid direct contact and inhalation of vapors.[6][8] Keep the container tightly closed when not in use.[2][3][4][6]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[3][4][9] Do not eat, drink, or smoke in the work area.[3][9]

Workflow for Safe Handling of 2-Ethyl-2-hydroxycyclohexan-1-one

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don PPE: - Goggles - Gloves - Lab Coat prep2 Verify Fume Hood Operation prep1->prep2 handling1 Dispense Chemical in Fume Hood prep2->handling1 handling2 Keep Container Closed handling1->handling2 post1 Decontaminate Work Area handling2->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Waste post2->disp1 disp2 Dispose via Approved Waste Plant disp1->disp2

Caption: A procedural diagram illustrating the key stages for the safe handling and disposal of 2-Ethyl-2-hydroxycyclohexan-1-one.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or earth.[3][8]

    • Collect the absorbed material into a suitable, closed container for disposal.[2][3]

  • Large Spills:

    • Evacuate the area immediately.

    • If safe to do so, remove all sources of ignition.[2][3]

    • Contact your institution's emergency response team.

  • Exposure Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][8][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with 2-Ethyl-2-hydroxycyclohexan-1-one, including empty containers, absorbent materials from spills, and contaminated PPE, must be collected in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[3][4][6] Adhere to all local, regional, and national environmental regulations. Do not dispose of it down the drain or into the environment.[2][6]

By implementing these safety and handling protocols, you contribute to a safer research environment and ensure the continued integrity of your scientific endeavors.

References

  • PubChem. (n.d.). 2-Ethyl-2-hydroxycyclohexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceLab.com. (2005, October 11).
  • Greenfield Global. (2018, August 20). Safety Data Sheet - Cyclohexanone. Retrieved from [Link]

  • Sigma-Aldrich. (2010, March 14).
  • Cole-Parmer. (2006, June 6). Material Safety Data Sheet - Cyclohexanone. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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